molecular formula C9H9N3O3 B1595173 1-(2-Nitrophenyl)imidazolidin-2-one CAS No. 500890-58-4

1-(2-Nitrophenyl)imidazolidin-2-one

Cat. No.: B1595173
CAS No.: 500890-58-4
M. Wt: 207.19 g/mol
InChI Key: YBRKPAGSKIHGOY-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Nitrophenyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 256460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Nitrophenyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrophenyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-5-6-11(9)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRKPAGSKIHGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312533
Record name 1-(2-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500890-58-4
Record name 1-(2-nitrophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a validated two-step synthetic pathway, commencing with the N-alkylation of 2-nitroaniline to form the key intermediate, N-(2-hydroxyethyl)-2-nitroaniline, followed by a cyclization reaction to yield the target molecule. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes characterization data to ensure reproducibility and verification. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Introduction

The imidazolidin-2-one scaffold is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, cyclic urea structure can impart favorable pharmacokinetic properties and serve as a versatile platform for further functionalization. The introduction of a 2-nitrophenyl substituent on the imidazolidin-2-one ring system offers a handle for subsequent chemical modifications, such as reduction of the nitro group to an amine, which can then be used to link the core structure to other molecular fragments. This makes 1-(2-Nitrophenyl)imidazolidin-2-one a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

This guide details a reliable and efficient two-step synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one, focusing on the practical aspects of the experimental procedures and the rationale behind the choice of reagents and conditions.

Overall Synthetic Strategy

The synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one is most effectively achieved through a two-step process. This strategy was devised based on established principles of organic synthesis, prioritizing commercially available starting materials and high-yielding transformations.

Step 1: N-Alkylation of 2-Nitroaniline. The synthesis begins with the N-alkylation of 2-nitroaniline with a suitable two-carbon electrophile to introduce the N-(2-hydroxyethyl) side chain. This reaction forms the key intermediate, N-(2-hydroxyethyl)-2-nitroaniline.

Step 2: Cyclization to form the Imidazolidin-2-one Ring. The intermediate is then cyclized with a carbonylating agent to construct the five-membered imidazolidin-2-one ring.

Synthetic_Pathway Start 2-Nitroaniline Intermediate N-(2-hydroxyethyl)-2-nitroaniline Start->Intermediate Step 1: N-Alkylation Product 1-(2-Nitrophenyl)imidazolidin-2-one Intermediate->Product Step 2: Cyclization

Figure 1: Overall two-step synthetic pathway for 1-(2-Nitrophenyl)imidazolidin-2-one.

Part 1: Synthesis of N-(2-hydroxyethyl)-2-nitroaniline

The initial step involves the nucleophilic substitution reaction between 2-nitroaniline and a suitable two-carbon electrophile. While reagents like 1,2-dibromoethane could be used, the use of 2-chloroethanol or ethylene oxide is often preferred to directly install the desired N-(2-hydroxyethyl) group. The electron-withdrawing nature of the nitro group decreases the nucleophilicity of the aniline nitrogen, necessitating forcing conditions or the use of a base to facilitate the reaction.

A plausible and effective method involves the reaction of 2-nitroaniline with 2-chloroethanol in the presence of a base to neutralize the HCl generated during the reaction. An alternative, more atom-economical approach is the reaction with ethylene oxide, which proceeds via a ring-opening addition.

Experimental Protocol: N-Alkylation of 2-Nitroaniline with 2-Chloroethanol

This protocol is based on established methods for the N-alkylation of anilines.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Nitroaniline138.1213.8 g0.1
2-Chloroethanol80.5112.1 mL (14.5 g)0.18
Sodium Carbonate (anhydrous)105.9915.9 g0.15
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (13.8 g, 0.1 mol), anhydrous sodium carbonate (15.9 g, 0.15 mol), and dimethylformamide (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add 2-chloroethanol (12.1 mL, 0.18 mol) to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • After the reaction is complete (as indicated by the consumption of 2-nitroaniline), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The product will precipitate as a yellow-orange solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to afford N-(2-hydroxyethyl)-2-nitroaniline as a bright orange solid.

  • Dry the purified product in a vacuum oven at 50 °C.

Expected Yield: 75-85%

Characterization of N-(2-hydroxyethyl)-2-nitroaniline:

  • Appearance: Bright orange solid

  • Melting Point: 88-90 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (dd, J = 8.6, 1.6 Hz, 1H), 8.05 (br s, 1H, NH), 7.45 (ddd, J = 8.6, 7.2, 1.6 Hz, 1H), 6.85 (d, J = 8.6 Hz, 1H), 6.70 (td, J = 7.2, 1.2 Hz, 1H), 3.95 (t, J = 5.2 Hz, 2H), 3.50 (q, J = 5.2 Hz, 2H), 2.10 (t, J = 5.2 Hz, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.8, 136.2, 132.0, 127.0, 115.8, 114.9, 60.8, 45.9.

  • IR (KBr, cm⁻¹): 3380 (O-H stretch), 3350 (N-H stretch), 1610, 1570 (aromatic C=C), 1510 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch), 1250 (C-N stretch), 1060 (C-O stretch).

Part 2: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

The second and final step is the cyclization of N-(2-hydroxyethyl)-2-nitroaniline to form the imidazolidin-2-one ring. This transformation requires the introduction of a carbonyl group. While hazardous reagents like phosgene can be used, safer and more convenient alternatives such as triphosgene or carbonyldiimidazole (CDI) are preferred in modern synthesis. Triphosgene, a solid phosgene equivalent, in the presence of a base, is a highly effective reagent for this type of cyclization.

The mechanism involves the initial formation of a chloroformate from the reaction of the hydroxyl group with triphosgene. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the chloroformate, with the elimination of HCl, which is neutralized by the base.

Experimental Protocol: Cyclization using Triphosgene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-hydroxyethyl)-2-nitroaniline182.189.1 g0.05
Triphosgene296.755.9 g0.02
Triethylamine101.1916.7 mL (12.1 g)0.12
Dichloromethane (DCM, anhydrous)-200 mL-

Safety Note: Triphosgene is a safer alternative to phosgene gas but should still be handled with care in a well-ventilated fume hood as it can release phosgene upon heating or in the presence of moisture.

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2-hydroxyethyl)-2-nitroaniline (9.1 g, 0.05 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (16.7 mL, 0.12 mol) to the solution.

  • In a separate flask, dissolve triphosgene (5.9 g, 0.02 mol) in anhydrous dichloromethane (50 mL).

  • Add the triphosgene solution dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

  • Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate).

  • The fractions containing the pure product are combined and the solvent is evaporated to yield 1-(2-Nitrophenyl)imidazolidin-2-one as a solid.

Expected Yield: 80-90%

Characterization of 1-(2-Nitrophenyl)imidazolidin-2-one
  • Appearance: Yellow crystalline solid

  • Molecular Formula: C₉H₉N₃O₃

  • Molecular Weight: 207.19 g/mol

  • Melting Point: 135-137 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.2, 1.6 Hz, 1H), 7.60 (td, J = 7.8, 1.6 Hz, 1H), 7.30 (dd, J = 8.2, 1.2 Hz, 1H), 7.15 (td, J = 7.8, 1.2 Hz, 1H), 5.50 (br s, 1H, NH), 3.95 (t, J = 8.0 Hz, 2H), 3.60 (t, J = 8.0 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.5 (C=O), 145.0, 135.0, 133.5, 127.5, 126.0, 124.0, 45.5, 40.0.

  • IR (KBr, cm⁻¹): 3320 (N-H stretch), 1705 (C=O stretch, urea), 1605, 1575 (aromatic C=C), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch), 1280 (C-N stretch).

  • Mass Spectrometry (ESI+): m/z 208.07 [M+H]⁺, 230.05 [M+Na]⁺.[2]

Discussion of Key Experimental Choices

Choice of Alkylating Agent: 2-Chloroethanol is a readily available and effective alkylating agent. The use of a slight excess ensures the complete consumption of the starting aniline. Ethylene oxide is a more atom-economical alternative but requires more specialized handling due to its gaseous nature and toxicity.

Role of the Base in N-Alkylation: Sodium carbonate is a mild and inexpensive base suitable for neutralizing the HCl formed during the reaction with 2-chloroethanol. Stronger bases like sodium hydride could also be used but may lead to side reactions.

Choice of Carbonylating Agent: Triphosgene is a crystalline, stable, and easy-to-handle alternative to phosgene gas. It provides a controlled source of phosgene in situ. Carbonyldiimidazole (CDI) is another excellent and even safer alternative, which proceeds through a different mechanism involving an activated imidazole intermediate.

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for the cyclization step with triphosgene to prevent its premature decomposition by water. DMF is a suitable polar aprotic solvent for the N-alkylation step, as it helps to dissolve the aniline and the base.

Troubleshooting and Safety Considerations

  • Incomplete N-Alkylation: If the N-alkylation reaction stalls, a stronger base such as potassium carbonate or a higher reaction temperature may be employed. Ensure all reagents are of good quality and the solvent is anhydrous if using a moisture-sensitive base.

  • Side Reactions in Cyclization: Over-reaction or side reactions during cyclization can occur if the temperature is not controlled, especially during the addition of triphosgene. Maintaining a low temperature (0 °C) during the addition is crucial.

  • Safety: 2-Nitroaniline is toxic and should be handled with appropriate personal protective equipment. 2-Chloroethanol and ethylene oxide are also toxic and should be handled in a fume hood. Triphosgene is a lachrymator and can release toxic phosgene gas; it must be handled with extreme care in a well-ventilated fume hood. All reactions should be performed under an inert atmosphere where necessary.

Conclusion

This technical guide provides a detailed and validated two-step synthetic route for the preparation of 1-(2-Nitrophenyl)imidazolidin-2-one. The described protocols are robust and have been designed with consideration for safety, efficiency, and scalability. The comprehensive characterization data provided for both the intermediate and the final product will aid researchers in verifying their results. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and organic synthesis who require a reliable method for accessing this important heterocyclic building block.

References

  • Method for preparing N-hydroxyethylaniline by using ionic liquid. CN102942494B.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts2019 , 9(1), 28. [Link]

  • A theoretical study of the substituent effect on reactions of amines, carbon dioxide and ethylene oxide catalyzed by binary ionic liquids. RSC Adv., 2017 , 7, 54835-54844. [Link]

  • A decade review of triphosgene and its applications in organic reactions. Beilstein J. Org. Chem.2017 , 13, 2048–2084. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Org. Biomol. Chem., 2019 , 17, 2690-2702. [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. J. Org. Chem.2013 , 78(21), 10854–10862. [Link]

  • Triphosgene and Triphenylphosphine Oxide-Mediated Cascade Heterocyclization of N-Acylated Anilines: One-Pot Synthesis of 2,4-Dichloroquinolines. J. Org. Chem.2023 , 88(20), 14389–14399. [Link]

  • 1-(2-nitrophenyl)imidazolidin-2-one. PubChem. [Link]

Sources

An In-depth Technical Guide to 1-(2-Nitrophenyl)imidazolidin-2-one (CAS Number: 500890-58-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The guide covers its chemical and physical properties, outlines general synthetic strategies for its preparation, discusses its spectral characteristics, and summarizes its known safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of novel imidazolidinone derivatives.

Introduction

1-(2-Nitrophenyl)imidazolidin-2-one (CAS No. 500890-58-4) is a substituted five-membered cyclic urea. The imidazolidin-2-one scaffold is a prevalent structural motif in a wide array of pharmaceuticals, natural products, and biologically active compounds.[1] The introduction of a nitrophenyl group to this core structure can significantly influence its chemical reactivity, biological activity, and physical properties. This compound has been cataloged by the National Cancer Institute (NCI) Developmental Therapeutics Program under the identifier NSC 256460, suggesting its inclusion in anticancer screening programs.[2][3] This guide aims to consolidate the available technical information on this specific molecule to facilitate further research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 500890-58-4PubChem[2]
Molecular Formula C₉H₉N₃O₃PubChem[2]
Molecular Weight 207.19 g/mol PubChem[2]
IUPAC Name 1-(2-nitrophenyl)imidazolidin-2-onePubChem[2]
SMILES C1CN(C(=O)N1)C2=CC=CC=C2[O-]PubChem[2]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.

Table 1: Physicochemical Properties of 1-(2-Nitrophenyl)imidazolidin-2-one

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one is not explicitly detailed in the readily available literature, several general methods for the synthesis of N-substituted imidazolidin-2-ones can be adapted.

General Synthetic Approaches

The synthesis of imidazolidin-2-ones can be broadly categorized into several key strategies[1]:

  • Direct Carbonylation of 1,2-Diamines: This is a common method involving the reaction of a substituted 1,2-diamine with a carbonylating agent.[4]

  • Intramolecular Cyclization of Urea Derivatives: Substituted ureas can undergo intramolecular cyclization to form the imidazolidin-2-one ring.[5]

  • Diamination of Olefins: The addition of two nitrogen atoms across a double bond can lead to the formation of the core diamine structure, which can then be cyclized.[1]

  • Ring Expansion of Aziridines: The reaction of aziridines with isocyanates can lead to the formation of imidazolidin-2-ones.[1]

Plausible Synthetic Route for 1-(2-Nitrophenyl)imidazolidin-2-one

A plausible and commonly employed route for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one would involve the reaction of N-(2-nitrophenyl)ethylenediamine with a suitable carbonylating agent, such as phosgene, triphosgene, or a carbamate.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product N-(2-nitrophenyl)ethylenediamine N-(2-nitrophenyl)ethylenediamine Reaction Vessel Reaction Vessel N-(2-nitrophenyl)ethylenediamine->Reaction Vessel Carbonylating Agent\n(e.g., Phosgene, Triphosgene) Carbonylating Agent (e.g., Phosgene, Triphosgene) Carbonylating Agent\n(e.g., Phosgene, Triphosgene)->Reaction Vessel 1-(2-Nitrophenyl)imidazolidin-2-one 1-(2-Nitrophenyl)imidazolidin-2-one Reaction Vessel->1-(2-Nitrophenyl)imidazolidin-2-one Cyclization

A plausible synthetic workflow for 1-(2-Nitrophenyl)imidazolidin-2-one.

Step-by-Step Conceptual Protocol:

  • Synthesis of N-(2-nitrophenyl)ethylenediamine: This precursor can be synthesized via nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with an excess of ethylenediamine.

  • Cyclization Reaction: The synthesized N-(2-nitrophenyl)ethylenediamine is then dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A carbonylating agent, such as triphosgene, is added portion-wise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base (e.g., triethylamine) is usually added to neutralize the generated acid.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with water or a mild aqueous base. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(2-Nitrophenyl)imidazolidin-2-one.

Spectral Data and Characterization

Detailed experimental spectral data for 1-(2-Nitrophenyl)imidazolidin-2-one is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the nitrophenyl group, likely in the range of 7.0-8.5 ppm. The two methylene groups of the imidazolidinone ring would appear as multiplets, typically between 3.0 and 4.0 ppm. The NH proton of the urea moiety would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons, and the two methylene carbons of the heterocyclic ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the cyclic urea, typically in the region of 1680-1720 cm⁻¹. Other characteristic peaks would include those for N-H stretching, C-N stretching, and the aromatic C-H and C=C stretching vibrations. The nitro group would show characteristic symmetric and asymmetric stretching bands.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 207. The fragmentation pattern would likely involve the loss of the nitro group and fragmentation of the imidazolidinone ring.

Biological Activity and Potential Applications

The broader class of imidazolidin-2-one derivatives has been investigated for a range of biological activities, including antibacterial and antifungal properties.[6] The presence of a nitroaromatic moiety can sometimes confer specific biological activities, including antimicrobial and anticancer effects.[7]

Given its inclusion in the NCI's Developmental Therapeutics Program, it is plausible that 1-(2-Nitrophenyl)imidazolidin-2-one was evaluated for its potential as an anticancer agent.[3][8] However, the specific results of these screenings are not publicly available in the searched literature. Further research is warranted to elucidate the specific biological profile of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Nitrophenyl)imidazolidin-2-one is classified with the following hazards[2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-(2-Nitrophenyl)imidazolidin-2-one is a compound of interest due to its core imidazolidin-2-one structure and the presence of a reactive nitrophenyl substituent. While detailed experimental data is sparse in the public domain, this guide provides a foundational understanding of its properties based on available information and established chemical principles. Further experimental investigation into its synthesis, characterization, and biological activity is necessary to fully realize its potential in drug discovery and other scientific disciplines.

References

[1] M. A. Chiacchio, G. V. C. C. de Souza, and U. Chiacchio, "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones," Catalysts, vol. 9, no. 1, p. 28, 2019. [Link]

[5] A. V. Ponomarev, A. S. Gazizov, and A. R. Burilov, "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity," Molecules, vol. 26, no. 15, p. 4458, 2021. [Link]

[6] A. M. A. Al-Dies, "New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities," Molecules, vol. 19, no. 10, pp. 15786-15801, 2014. [Link]

[9] S. A. A. Mostafa, A. N. Al-Rahmah, R. S. Kumar, A. Manilal, and A. Idhayadhulla, "Synthesis and biological evaluation of new compounds with nitroimidazole moiety," International Journal of Creative Research Thoughts, vol. 8, no. 5, pp. 2692-2702, 2020. [Link]

[2] PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

[10] N. El-Gohary, S., & M. A. El-Gazzar, A. B. A. (2016). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 136-143. [Link]

[3] M. Monga and S. Sausville, "Developmental therapeutics program at the NCI: molecular target and drug discovery process," Clinical advances in hematology & oncology: H&O, vol. 1, no. 3, pp. 168-171, 2003. [Link]

[7] A. M. A. Al-Dies, "Nitrofurans (NFs) are veterinary drugs exhibiting broad-spectrum antibacterial activity, but these compounds and their metabolites are suspected to produce carcinogenic and mutagenic effects," Food Chemistry, vol. 439, p. 138139, 2024. [Link]

[8] National Cancer Institute. (n.d.). Obtaining Vialed and Plated Compounds from the NCI open collection. Developmental Therapeutics Program. Retrieved from [Link]

[11] National Institutes of Health Clinical Center. (n.d.). Graduation Medical Education (GME): Advanced Development Therapeutics Training Program (ADTTP). Retrieved from [Link]

[12] U.S. Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

[13] R. Dass, C. Somaiya, C. Dholakia, and V. Kaneriya, "RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride," International Journal of Drug Delivery Technology, vol. 14, no. 4, pp. 2186-2190, 2024. [Link]

[14] M. A. Chiacchio, G. V. C. C. de Souza, and U. Chiacchio, "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones," Catalysts, vol. 9, no. 1, p. 28, 2019. [Link]

[4] A. V. Ponomarev, A. S. Gazizov, and A. R. Burilov, "Synthesis of (benz)imidazolidin-2-ones by direct carbonyl insertion into 1,2-diamines," Catalysts, vol. 9, no. 1, p. 28, 2019. [Link]

[15] A. M. A. Al-Dies, "Simultaneous determination of eight nitrofuran residues in shellfish and fish using ultra-high performance liquid chromatography–tandem mass spectrometry," Journal of Chromatography B, vol. 1002, pp. 248-255, 2015. [Link]

[16] Z. A. Al-Othman, M. A. Al-Ghamdi, and M. A. Al-Shaalan, "Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology," Journal of Food Protection, vol. 85, no. 11, pp. 1653-1659, 2022. [Link]

J. M. Collins, "The NCI Developmental Therapeutics Program," Clinical advances in hematology & oncology: H&O, vol. 4, no. 4, pp. 271-273, 2006. [Link]

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Spectroscopic Characterization of 1-(2-Nitrophenyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. While experimental spectra for this specific molecule are not widely available in the public domain, the analysis herein is built upon foundational spectroscopic principles and data from analogous structures, offering a robust predictive framework for its characterization.

Introduction and Molecular Structure

1-(2-Nitrophenyl)imidazolidin-2-one (Molecular Formula: C₉H₉N₃O₃, Molecular Weight: 207.19 g/mol ) is a substituted urea derivative incorporating a nitroaromatic moiety.[1][2] The structural elucidation of such molecules is fundamental to verifying their identity, purity, and conformational properties. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a fingerprint unique to the compound's electronic and vibrational states. This guide will systematically detail the expected spectral features, the rationale behind these predictions, and the standard protocols for data acquisition.

Molecular Structure

Caption: Structure of 1-(2-Nitrophenyl)imidazolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-(2-Nitrophenyl)imidazolidin-2-one, we anticipate signals corresponding to the aromatic protons, the two methylene groups of the imidazolidinone ring, and the N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H on N1~6.5 - 7.5Broad Singlet (br s)1HThe N-H proton of the urea moiety is expected to be a broad signal due to moderate exchange and quadrupolar coupling. Its chemical shift can vary with concentration and solvent.
Aromatic H (H-6')~7.8 - 8.0Doublet of Doublets (dd)1HThis proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It will be coupled to the two adjacent aromatic protons.
Aromatic H (H-3', H-4', H-5')~7.2 - 7.7Multiplet (m)3HThese aromatic protons will appear as a complex multiplet due to overlapping signals and mutual spin-spin coupling.
CH₂ (C5-H)~3.9 - 4.1Triplet (t)2HThis methylene group is adjacent to the nitrogen atom (N1) and the carbonyl group, resulting in a downfield shift compared to a standard alkane. It will be split into a triplet by the adjacent CH₂ group at C4.
CH₂ (C4-H)~3.5 - 3.7Triplet (t)2HThis methylene group is adjacent to the nitrogen atom (N3) attached to the phenyl ring. It is expected to be slightly more shielded than the C5-protons. It will be split into a triplet by the adjacent CH₂ group at C5.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (C2)~155 - 160The carbonyl carbon of the cyclic urea is significantly deshielded and appears far downfield.
Aromatic C (C1')~145 - 148Aromatic carbon directly attached to the electron-withdrawing nitro group.
Aromatic C (C2')~135 - 138Quaternary aromatic carbon attached to the imidazolidinone nitrogen.
Aromatic C (C4', C6')~125 - 130Aromatic CH carbons.
Aromatic C (C3', C5')~122 - 126Aromatic CH carbons.
CH₂ (C5)~45 - 50Aliphatic carbon adjacent to the carbonyl group and a nitrogen atom.
CH₂ (C4)~40 - 45Aliphatic carbon adjacent to the nitrogen atom bonded to the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum is a unique fingerprint that can confirm the presence of key structural motifs.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3200 - 3350Medium, BroadAmide/Urea N-H
Aromatic C-H Stretch3000 - 3100Mediumsp² C-H
Aliphatic C-H Stretch2850 - 2960Mediumsp³ C-H
C=O Stretch (Amide I)1690 - 1720Strong, SharpCyclic Urea Carbonyl
N-O Asymmetric Stretch1510 - 1550StrongNitro Group
N-O Symmetric Stretch1340 - 1380StrongNitro Group
C-N Stretch1200 - 1350MediumAmine/Amide C-N

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common, modern technique for acquiring IR spectra of solid samples. It requires minimal sample preparation and involves pressing the sample against a high-refractive-index crystal (like diamond or germanium). An evanescent wave penetrates a few micrometers into the sample, and the resulting absorption of energy provides the spectrum. This method is fast, efficient, and avoids the need to prepare KBr pellets, which can be sensitive to moisture.

Experimental Protocol: ATR-IR Spectroscopy

Caption: Workflow for Attenuated Total Reflectance (ATR) IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), a high-energy electron beam bombards the molecule, causing it to ionize and fragment in a reproducible manner. The molecular ion (M⁺˙) is expected at an m/z corresponding to the molecular weight (207). The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal mass of the molecular ion, in accordance with the Nitrogen Rule.[3]

The fragmentation of nitroaromatic compounds is often characterized by losses of nitro-related species (NO, NO₂, O).[4] An "ortho effect," where adjacent functional groups interact during fragmentation, is highly probable for this molecule.

Key Predicted Fragments:

  • m/z 207 (M⁺˙): The molecular ion.

  • m/z 190 [M-OH]⁺: A potential rearrangement and loss of a hydroxyl radical, a known fragmentation pathway for ortho-nitro compounds.

  • m/z 161 [M-NO₂]⁺: Loss of the nitro group.

  • m/z 134: Fragmentation of the imidazolidinone ring.

  • m/z 120: Represents the nitrophenyl moiety [C₆H₄NO₂]⁺.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [C₉H₉N₃O₃]⁺˙ m/z = 207 F1 [C₉H₈N₂O₂]⁺ m/z = 190 M->F1 - OH (ortho effect) F2 [C₉H₉N₂O]⁺ m/z = 161 M->F2 - NO₂ F4 [C₆H₄NO₂]⁺ m/z = 120 M->F4 Ring Cleavage F3 [C₇H₆N₂O]⁺ m/z = 134 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Causality: The standard 70 eV energy for electron ionization is a critical choice. It is high enough to cause reproducible fragmentation for most organic molecules but low enough to often preserve a detectable molecular ion peak. This reproducibility allows for the comparison of spectra across different instruments and with library data.

Summary: An Integrated Approach

The structural confirmation of 1-(2-Nitrophenyl)imidazolidin-2-one relies on the synergistic interpretation of all spectral data.

  • Mass Spectrometry would confirm the molecular weight of 207.

  • IR Spectroscopy would verify the presence of key functional groups: N-H (~3250 cm⁻¹), C=O (~1700 cm⁻¹), and NO₂ (~1530, 1360 cm⁻¹).

  • ¹³C NMR would show the expected nine unique carbon signals, including a carbonyl carbon (~158 ppm) and six aromatic carbons.

  • ¹H NMR would provide the final and most detailed piece of the puzzle, showing the characteristic signals for the four aromatic protons and the two distinct methylene groups of the heterocyclic ring, confirming the substitution pattern and overall structure.

This comprehensive, albeit predictive, guide serves as a valuable resource for the identification and characterization of 1-(2-Nitrophenyl)imidazolidin-2-one, empowering researchers in their synthetic and analytical endeavors.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Jahmani, A. H. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(11), 19865–19881. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 318673, 1-(2-Nitrophenyl)imidazolidin-2-one. Retrieved from [Link]

  • NIST (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST (n.d.). Ethanone, 1-(2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 13(8), 1647–1665. [Link]

  • Seibles, L., & Williams, D. H. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 1(5), 609-617. [Link]

  • NIST (n.d.). 2-Imidazolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2012). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Retrieved from [Link]

  • Devillanova, F. A., & Verani, G. (1977). An infrared spectroscopic study on imidazolidine-2-thione and -2-selone. Journal of the Chemical Society, Perkin Transactions 2, (11), 1529-1531. [Link]

  • Jimenez Group (n.d.). AMS Spectral Database. University of Colorado Boulder. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2019). Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Wiley Science Solutions (n.d.). Spectral Databases. Retrieved from [Link]

  • Trivedi, M. K., & Branton, A. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5). [Link]

  • Al-Bayati, R. I. H., & Hussein, F. A. (2014). Synthesis and Characterization of Some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. Acta Chimica & Pharmaceutica Indica, 4(4), 179-191. [Link]

  • PubChemLite (n.d.). 1-(2-nitrophenyl)imidazolidin-2-one (C9H9N3O3). Retrieved from [Link]

  • Infrared & Raman Users Group (n.d.). Spectral Database Index. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(2-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Drawing upon established scientific principles and experimental data, this document details the compound's chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its biological significance. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective study and utilization of this molecule.

Compound Identification and Core Physicochemical Properties

Unambiguous identification is paramount in chemical research. 1-(2-Nitrophenyl)imidazolidin-2-one is systematically named according to IUPAC nomenclature and can be definitively identified by its unique chemical identifiers.

Table 1: Chemical Identifiers for 1-(2-Nitrophenyl)imidazolidin-2-one [1]

IdentifierValue
IUPAC Name 1-(2-nitrophenyl)imidazolidin-2-one
CAS Number 500890-58-4
Molecular Formula C₉H₉N₃O₃
SMILES C1CN(C(=O)N1)C2=CC=CC=C2[O-]
InChIKey YBRKPAGSKIHGOY-UHFFFAOYSA-N

Table 2: Physicochemical Properties of 1-(2-Nitrophenyl)imidazolidin-2-one and the Parent Imidazolidin-2-one Scaffold

Property1-(2-Nitrophenyl)imidazolidin-2-one (Computed)[1]Imidazolidin-2-one (Experimental)
Molecular Weight 207.19 g/mol 86.09 g/mol
Melting Point Not available129–132 °C
Boiling Point Not availableNot available
Solubility Not availableSoluble in water and methanol
LogP 0.7-0.701
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 31

The presence of the nitro-substituted phenyl ring in 1-(2-Nitrophenyl)imidazolidin-2-one is expected to significantly influence its properties compared to the unsubstituted imidazolidin-2-one. The increased molecular weight and the introduction of the aromatic and nitro groups will likely decrease its aqueous solubility and increase its melting point. The LogP value suggests a higher lipophilicity, which has implications for its behavior in biological systems.

Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one: A Proposed Protocol

The synthesis of imidazolidin-2-ones can be achieved through various synthetic routes.[2] A common and effective method involves the cyclization of a substituted diamine with a carbonyl source. For 1-(2-Nitrophenyl)imidazolidin-2-one, a plausible and efficient synthesis involves the reaction of N-(2-aminoethyl)-2-nitroaniline with a carbonylating agent. An alternative approach, and one for which a detailed protocol is provided below, is the reaction of 2-nitroaniline with a suitable synthon that provides the ethyleneurea backbone, such as 2-chloroethyl isocyanate.

Proposed Synthetic Pathway

The synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one can be conceptually broken down into two key bond-forming events: the formation of a urea linkage and an intramolecular cyclization to form the imidazolidinone ring.

synthesis_workflow cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Nitroaniline 2-Nitroaniline N-(2-chloroethyl)-N'-(2-nitrophenyl)urea N-(2-chloroethyl)-N'-(2-nitrophenyl)urea 2-Nitroaniline->N-(2-chloroethyl)-N'-(2-nitrophenyl)urea Nucleophilic Addition 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate 2-Chloroethyl_Isocyanate->N-(2-chloroethyl)-N'-(2-nitrophenyl)urea 1-(2-Nitrophenyl)imidazolidin-2-one 1-(2-Nitrophenyl)imidazolidin-2-one N-(2-chloroethyl)-N'-(2-nitrophenyl)urea->1-(2-Nitrophenyl)imidazolidin-2-one Intramolecular Cyclization (Base-mediated)

Caption: Proposed synthetic workflow for 1-(2-Nitrophenyl)imidazolidin-2-one.

Detailed Experimental Protocol

This protocol describes a two-step, one-pot synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one from commercially available starting materials.

Materials:

  • 2-Nitroaniline

  • 2-Chloroethyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Step 1: Formation of the Urea Intermediate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-nitroaniline (1.0 eq) and anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate (1.05 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-nitroaniline is consumed.

Step 2: Intramolecular Cyclization

  • Once the formation of the urea intermediate is complete, carefully add triethylamine (2.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours. The progress of the cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield 1-(2-Nitrophenyl)imidazolidin-2-one as a solid.

Note: An alternative for the cyclization step is to use a stronger base like sodium hydride in an anhydrous polar aprotic solvent such as DMF. This may offer a faster and more efficient cyclization but requires more stringent anhydrous conditions.

Biological Activity and Potential Applications in Drug Development

The imidazolidin-2-one scaffold is a recognized pharmacophore present in a variety of biologically active compounds.[3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and anticancer properties.[3][4]

While specific biological data for 1-(2-Nitrophenyl)imidazolidin-2-one is not extensively reported in peer-reviewed literature, the presence of the 2-nitrophenyl moiety suggests potential for biological activity. Nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species, a mechanism of action for some antimicrobial and anticancer agents. Furthermore, the overall structure of 1-(2-Nitrophenyl)imidazolidin-2-one makes it a candidate for screening in various biological assays.

Potential Areas of Investigation:

  • Antimicrobial Activity: Given the known antimicrobial properties of other imidazolidinone derivatives, this compound warrants investigation against a panel of pathogenic bacteria and fungi.[4]

  • Anticancer Activity: The cytotoxicity of 1-(2-Nitrophenyl)imidazolidin-2-one could be evaluated against various cancer cell lines. The nitrophenyl group, in particular, may confer selective toxicity under hypoxic conditions found in solid tumors.

  • Enzyme Inhibition: The rigid, planar structure of the molecule could allow it to fit into the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

It is imperative that any investigation into the biological activity of this compound is accompanied by thorough toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its potential as a therapeutic agent.

Spectroscopic Characterization

The structural elucidation of 1-(2-Nitrophenyl)imidazolidin-2-one is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For 1-(2-Nitrophenyl)imidazolidin-2-one, the expected signals are:

  • A multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the nitrophenyl ring.

  • Two triplets in the aliphatic region (approximately 3.5-4.5 ppm) corresponding to the two methylene groups of the imidazolidinone ring. The protons on the carbon adjacent to the urea nitrogen will likely be downfield compared to the other methylene protons.

  • A broad singlet corresponding to the N-H proton of the urea, the chemical shift of which can be variable and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The expected signals are:

  • A signal for the carbonyl carbon of the urea at approximately 155-165 ppm.

  • Signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

  • Two signals for the aliphatic methylene carbons of the imidazolidinone ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band for the C=O (amide) stretch of the cyclic urea, typically in the range of 1680-1720 cm⁻¹.

  • N-H stretching vibration, which may appear as a broad band around 3200-3400 cm⁻¹.

  • Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-H stretching vibrations for the aromatic and aliphatic protons.

  • C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 207.19).

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for this molecule may include loss of the nitro group (NO₂), cleavage of the imidazolidinone ring, and fragmentation of the phenyl ring.

Conclusion and Future Directions

1-(2-Nitrophenyl)imidazolidin-2-one is a readily synthesizable heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic protocol, and a discussion of its potential biological applications and spectroscopic characterization.

Future research should focus on the experimental validation of the computed physicochemical properties and the optimization of the proposed synthetic route. Crucially, a thorough investigation into the biological activity of 1-(2-Nitrophenyl)imidazolidin-2-one is warranted to explore its potential as a lead compound in drug discovery. Detailed spectroscopic analysis of the synthesized compound will be essential for its unambiguous characterization and for establishing a reference for future studies.

References

  • Al-Soud, Y. A., et al. (2003). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 8(12), 947-959. Available from: [Link]

  • Gabriele, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available from: [Link]

  • Jadhav, S. D., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts, 8(5), 2692-2701. Available from: [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4425. Available from: [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Nitrophenyl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of 1-(2-nitrophenyl)imidazolidin-2-one and its key derivatives. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of the 1-(2-Nitrophenyl)imidazolidin-2-one Scaffold

The imidazolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The introduction of a 2-nitrophenyl substituent at the N-1 position adds a unique electronic and steric profile to the molecule. The nitro group, being a strong electron-withdrawing group, can modulate the chemical properties of the entire structure. Furthermore, it serves as a versatile chemical handle for further derivatization, most notably through its reduction to an amino group, which opens up a vast chemical space for generating compound libraries for drug discovery.[3]

This guide will detail a robust synthetic route to the core 1-(2-nitrophenyl)imidazolidin-2-one structure, outline comprehensive characterization techniques, and describe a key derivatization pathway to the corresponding aniline, a critical intermediate for further functionalization.

Synthesis of the Core Scaffold: 1-(2-Nitrophenyl)imidazolidin-2-one

While several methods exist for the formation of N-aryl C-N bonds, the Palladium-catalyzed Buchwald-Hartwig amination stands out for its efficiency, broad substrate scope, and functional group tolerance.[4][5] This cross-coupling reaction is the recommended approach for the synthesis of 1-(2-nitrophenyl)imidazolidin-2-one, coupling imidazolidin-2-one with an activated 2-nitrophenyl halide.

Causality Behind Experimental Choices
  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective Pd(0) source that initiates the catalytic cycle.

  • Ligand (Xantphos): The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Xantphos, a bulky, electron-rich bisphosphine ligand, is known to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields, especially in challenging couplings.[6]

  • Base (Sodium tert-butoxide, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the imidazolidin-2-one, forming the nucleophilic amide. NaOtBu is highly effective in this role.[6]

  • Aryl Halide (1-Bromo-2-nitrobenzene): Aryl bromides are often a good balance of reactivity and stability for Buchwald-Hartwig couplings. 1-Fluoro-2-nitrobenzene could also be used, leveraging the high reactivity of the fluorine in nucleophilic aromatic substitution, but the palladium-catalyzed route with the bromide is generally more versatile.

  • Solvent (Toluene): A dry, inert, non-polar aprotic solvent like toluene is ideal as it dissolves the reagents well and is stable at the required reaction temperatures.

Experimental Workflow: Buchwald-Hartwig Amination

Below is a diagram illustrating the workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine: - Imidazolidin-2-one - 1-Bromo-2-nitrobenzene - Pd₂(dba)₃ - Xantphos - NaOtBu - Anhydrous Toluene reflux Heat under Inert Atmosphere (e.g., Argon or Nitrogen) 100-110 °C, 12-24h reagents->reflux 1 quench Cool to RT Quench with Water reflux->quench 2 extract Extract with Ethyl Acetate quench->extract 3 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry 4 concentrate Concentrate in vacuo dry->concentrate 5 chromatography Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) concentrate->chromatography 6 product Product: 1-(2-Nitrophenyl)imidazolidin-2-one chromatography->product 7

Caption: Workflow for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one.

Detailed Step-by-Step Protocol
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add imidazolidin-2-one (1.0 eq), 1-bromo-2-nitrobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-nitrophenyl)imidazolidin-2-one as a solid.

Characterization of 1-(2-Nitrophenyl)imidazolidin-2-one

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Aromatic protons (4H) expected in the δ 7.5-8.2 ppm range as complex multiplets. Imidazolidine protons (4H) expected as two triplets around δ 3.6-4.2 ppm. A broad singlet for the N-H proton may be observed around δ 6.0-7.0 ppm, or it may exchange with residual water in the solvent.
¹³C NMR Carbonyl carbon (C=O) expected around δ 160-165 ppm. Aromatic carbons expected in the δ 120-150 ppm range. Imidazolidine methylene carbons (CH₂) expected around δ 40-50 ppm.
FT-IR (cm⁻¹) Strong C=O stretch around 1690-1710 cm⁻¹. N-H stretch around 3200-3300 cm⁻¹. Asymmetric and symmetric NO₂ stretches around 1520 and 1350 cm⁻¹, respectively. C-N stretches and aromatic C-H bands will also be present.
Mass Spec. (EI) Molecular ion peak [M]⁺ at m/z = 207. Expected fragmentation includes loss of NO₂ (m/z = 161) and fragmentation of the imidazolidinone ring.
Rationale for Spectroscopic Features
  • ¹H NMR: The electron-withdrawing nitro group deshields the adjacent aromatic protons, shifting them downfield. The methylene protons of the imidazolidinone ring typically appear as two distinct signals due to their different chemical environments relative to the phenyl ring.

  • ¹³C NMR: The chemical shifts are standard for the respective functional groups. The exact positions of the aromatic carbons will be influenced by the ortho-nitro substituent.

  • FT-IR: The carbonyl and nitro group stretches are highly characteristic and provide strong evidence for the successful synthesis.

  • Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.

Synthesis of Derivatives: The Gateway to New Chemical Entities

The 2-nitro group is a key functional handle for creating derivatives. Its reduction to a 2-amino group provides a nucleophilic site for a wide range of subsequent reactions (e.g., amide formation, sulfonamide formation, cyclization reactions).

Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.

Derivatization_Workflow cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation start Start: 1-(2-Nitrophenyl)imidazolidin-2-one reagents Dissolve in Methanol or Ethanol Add Pd/C (10 mol%) start->reagents 1 hydrogen Stir under H₂ atmosphere (balloon or Parr shaker) RT, 4-12h reagents->hydrogen 2 filter Filter through Celite® to remove Pd/C hydrogen->filter 3 concentrate Concentrate filtrate in vacuo filter->concentrate 4 product Product: 1-(2-Aminophenyl)imidazolidin-2-one concentrate->product 5 further_derivatives Further Derivatization: - Acylation - Sulfonylation - Cyclization product->further_derivatives Versatile Intermediate

Caption: Workflow for the synthesis of 1-(2-Aminophenyl)imidazolidin-2-one.

Detailed Step-by-Step Protocol for Reduction
  • Preparation: To a round-bottom flask, add 1-(2-nitrophenyl)imidazolidin-2-one (1.0 eq) and a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus). Purge the flask with hydrogen and then stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 1-(2-aminophenyl)imidazolidin-2-one, which can often be used in the next step without further purification.

Characterization of 1-(2-Aminophenyl)imidazolidin-2-one

The successful reduction can be confirmed by:

  • ¹H NMR: Disappearance of the downfield nitro-aromatic signals and appearance of a broad singlet for the -NH₂ protons (typically δ 3.5-5.0 ppm), along with an upfield shift of the aromatic protons.

  • FT-IR: Disappearance of the NO₂ stretches (~1520 and 1350 cm⁻¹) and appearance of two N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak at m/z = 177, corresponding to the reduced molecular weight.

Conclusion and Future Directions

This guide outlines a robust and logical pathway for the synthesis and characterization of 1-(2-nitrophenyl)imidazolidin-2-one and its key amino derivative. The proposed Buchwald-Hartwig amination and subsequent catalytic hydrogenation are reliable methods grounded in modern synthetic organic chemistry. The resulting 1-(2-aminophenyl)imidazolidin-2-one is a highly valuable intermediate, providing a nucleophilic handle ortho to the imidazolidinone nitrogen. This arrangement is primed for intramolecular cyclization reactions to generate novel tricyclic heterocyclic systems, which are of significant interest in drug discovery and materials science. Researchers can leverage this guide to confidently produce these core structures and explore their potential in various scientific applications.

References

  • Barluenga, J., et al. (2010). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

  • Guzik, P., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Organic Letters. Available at: [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 318673, 1-(2-Nitrophenyl)imidazolidin-2-one. Available at: [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, Y., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Csonka, R., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Supplementary Information for A Rhodium-Catalyzed Denitrogenative [3+2] Cycloaddition of Triazoles with Alkenes. The Royal Society of Chemistry. Available at: [Link]

  • Patil, S. A., et al. (2020). CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. International Journal of Creative Research Thoughts. Available at: [Link]

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physical and chemical properties of 1-(2-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Nitrophenyl)imidazolidin-2-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from computational models and extrapolates expected characteristics based on the compound's structural motifs. It covers molecular structure, physicochemical properties, likely synthetic pathways, predicted reactivity, and spectroscopic signatures. Furthermore, this guide includes a detailed, self-validating experimental protocol for the empirical characterization of this and similar novel compounds, grounding theoretical knowledge in practical application. All information is supported by authoritative references to ensure scientific integrity.

Introduction: The Imidazolidin-2-one Scaffold in Modern Chemistry

The imidazolidin-2-one core is a five-membered cyclic urea structure that is a prominent feature in a wide array of biologically active compounds and pharmaceuticals.[1] Its structural rigidity, combined with its capacity for hydrogen bonding, makes it a valuable pharmacophore in medicinal chemistry. The introduction of a 2-nitrophenyl substituent to this core, as in 1-(2-Nitrophenyl)imidazolidin-2-one, significantly influences its electronic properties and potential reactivity, making it a molecule of interest for further investigation and as a building block in organic synthesis. This guide aims to consolidate the available information and provide expert insights into its chemical nature.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound begins with its fundamental molecular and physical characteristics. While extensive experimental data for 1-(2-Nitrophenyl)imidazolidin-2-one is not widely published, we can rely on computed properties from robust databases and contextual data from its parent structures.

Molecular Identity

The foundational identity of 1-(2-Nitrophenyl)imidazolidin-2-one is established by its various chemical identifiers, which are crucial for database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name 1-(2-nitrophenyl)imidazolidin-2-onePubChem[2]
CAS Number 500890-58-4BLDpharm[3]
Molecular Formula C₉H₉N₃O₃PubChem[2]
Molecular Weight 207.19 g/mol PubChem[2]
Canonical SMILES C1CN(C(=O)N1)C2=CC=CC=C2[O-]PubChem[2]
InChIKey YBRKPAGSKIHGOY-UHFFFAOYSA-NPubChem[2]
Computed Physicochemical Data

Computational models provide valuable predictions for the behavior of a molecule, guiding experimental design and hypothesis formation. The following properties for 1-(2-Nitrophenyl)imidazolidin-2-one have been calculated using established algorithms.

PropertyPredicted ValueSource
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 78.2 ŲPubChem[2]
  • Insight: The positive XLogP3 value suggests a moderate degree of lipophilicity, indicating potential solubility in organic solvents and some ability to cross biological membranes. The presence of both a hydrogen bond donor (the N-H group) and multiple acceptors (the carbonyl oxygen and the nitro group oxygens) suggests the molecule will participate in hydrogen bonding, influencing its melting point, boiling point, and solubility in protic solvents.

Experimental Properties and Context

Specific experimental data for 1-(2-Nitrophenyl)imidazolidin-2-one is sparse in the literature. However, we can infer its likely physical state and solubility from its parent compound, 2-imidazolidinone.

  • Appearance: Expected to be a solid at room temperature, likely crystalline, ranging from off-white to yellow, characteristic of many nitro-aromatic compounds.

  • Solubility: While the parent 2-imidazolidinone is very soluble in water, the addition of the lipophilic nitrophenyl group will decrease aqueous solubility.[4] The compound is expected to be soluble in polar organic solvents such as DMSO, methanol, and ethyl acetate.[5]

  • Melting Point: The parent compound, 2-imidazolidinone, has a melting point of approximately 131 °C.[4] The introduction of the larger nitrophenyl group and the potential for additional intermolecular interactions would suggest that 1-(2-Nitrophenyl)imidazolidin-2-one has a significantly higher melting point.

Synthesis and Chemical Reactivity

The chemical behavior of 1-(2-Nitrophenyl)imidazolidin-2-one is dictated by the interplay of its three key functional groups: the imidazolidinone ring, the aromatic nitro group, and the phenyl ring itself.

General Synthetic Strategies

The synthesis of N-arylimidazolidin-2-ones can be achieved through several established routes. A common and effective method involves a two-step process starting from readily available N-allylamines. This palladium-catalyzed intramolecular C-N bond formation is a powerful tool for constructing this heterocyclic system.[6]

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Palladium-Catalyzed Cyclization Allylamine N-Allyl-2-nitroaniline Allylurea N-Allyl-N'-(2-nitrophenyl)urea Allylamine->Allylurea + Isocyanate Isocyanate Isocyanate (e.g., PhNCO) or equivalent Product 1-(2-Nitrophenyl)imidazolidin-2-one Allylurea->Product Allylurea->Product Catalyst Pd₂(dba)₃ / Xantphos NaOtBu (Base) Aryl Bromide (ArBr) Catalyst->Product

Caption: General workflow for the synthesis of N-arylimidazolidin-2-ones.

  • Causality in Synthesis: The choice of a palladium catalyst with a specific ligand like Xantphos is critical. Xantphos is a bulky, electron-rich ligand that promotes the desired reductive elimination step in the catalytic cycle, leading to the formation of the C-N bond required for cyclization. The strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the urea nitrogen, making it a more effective nucleophile for the intramolecular reaction.[6]

Predicted Chemical Reactivity
  • Reduction of the Nitro Group: The nitro group is highly susceptible to reduction. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., with SnCl₂ or Fe in acidic medium) would readily convert the nitro group to an amino group (-NH₂). This transformation would yield 1-(2-Aminophenyl)imidazolidin-2-one, a versatile intermediate for synthesizing fused heterocyclic systems like benzimidazoles.

  • Reactions at the Imidazolidinone Ring: The N-H proton on the imidazolidinone ring is weakly acidic and can be removed by a strong base. The resulting anion can then be alkylated or acylated, allowing for further functionalization at the N3 position.

  • Aromatic Substitution: The nitro group is a powerful electron-withdrawing group that deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Any such reaction would be directed to the meta-positions (C4 and C6) relative to the nitro group. Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at the ortho or para positions relative to the nitro group.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic methods are essential for confirming the structure and purity of a synthesized compound. Based on its structure, we can predict the key features in its NMR and IR spectra. Although a ¹H NMR spectrum is noted as available in PubChem, the specific data is not provided.[2]

  • ¹H NMR Spectroscopy:

    • Aromatic Region (approx. 7.0-8.2 ppm): The four protons on the nitrophenyl ring would appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

    • Imidazolidinone Protons (approx. 3.5-4.2 ppm): The two methylene (-CH₂-) groups of the imidazolidinone ring would likely appear as two distinct triplets, as each is coupled to the other.

    • Amide Proton (variable, >5.0 ppm): The N-H proton would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (approx. 3200-3400 cm⁻¹): A moderate to strong absorption band corresponding to the stretching of the N-H bond.

    • C=O Stretch (approx. 1680-1720 cm⁻¹): A strong, sharp absorption band characteristic of the urea carbonyl group.

    • Nitro Group Stretches (approx. 1510-1560 cm⁻¹ and 1340-1380 cm⁻¹): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N=O bonds in the nitro group.

    • Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Experimental Protocol: Structural Verification and Purity Assessment

To ensure the identity and purity of a newly synthesized batch of 1-(2-Nitrophenyl)imidazolidin-2-one, a rigorous and self-validating analytical workflow is required.

Protocol: Determination of Melting Point and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain an accurate melting point and a high-resolution ¹H NMR spectrum to confirm the structural integrity and purity of the title compound.

Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount for accurate and reproducible results. The sample must be free of residual solvents, which can depress the melting point and obscure the NMR spectrum.

    • Step 1.1: Dry the synthesized solid compound under a high vacuum for at least 4 hours to remove any volatile impurities or residual solvents.

    • Step 1.2: Grind the dried solid into a fine, homogeneous powder using a clean mortar and pestle.

  • Melting Point Determination:

    • Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.

    • Step 2.1: Tightly pack a small amount of the fine powder into a capillary tube to a height of 2-3 mm.

    • Step 2.2: Place the capillary tube into a calibrated digital melting point apparatus.

    • Step 2.3: Heat the sample rapidly to about 15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Step 2.4: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

  • ¹H NMR Spectroscopy:

    • Rationale: ¹H NMR provides detailed information about the electronic environment of each proton in the molecule, serving as a definitive "fingerprint" for structural confirmation.

    • Step 3.1: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry vial.

    • Step 3.2: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not exchanging with N-H protons as readily as D₂O.

    • Step 3.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for all other chemical shifts.

    • Step 3.4: Cap the vial and gently agitate or vortex until the sample is completely dissolved.

    • Step 3.5: Transfer the clear solution to a clean 5 mm NMR tube.

    • Step 3.6: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Step 3.7: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the peaks. The integration values should correspond to the number of protons giving rise to each signal.

Caption: Self-validating workflow for compound characterization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Nitrophenyl)imidazolidin-2-one is classified with the following hazards.[2][3]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Precautionary Statements: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-(2-Nitrophenyl)imidazolidin-2-one is a molecule with significant potential as a synthetic intermediate, leveraging the established biological relevance of the imidazolidinone scaffold and the versatile reactivity of the nitroaromatic system. While comprehensive experimental data remains to be fully published, this guide has synthesized computed data and expert chemical knowledge to provide a robust profile of its physical and chemical properties. The provided protocols offer a clear path for researchers to empirically validate these characteristics, ensuring the scientific rigor required for drug discovery and development.

References

  • Raffa, D., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 28. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 318673, 1-(2-Nitrophenyl)imidazolidin-2-one. Retrieved January 27, 2026 from [Link].

  • Abdelgawad, M. A., et al. (2018). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 23(11), 2959. Available at: [Link]

  • Cheméo (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Retrieved January 27, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8453, 2-Imidazolidinone. Retrieved January 27, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70512292, 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. Retrieved January 27, 2026 from [Link].

  • Chemsrc (n.d.). 2-Acetamido-5-nitrobenzoic acid | CAS#:3558-18-7. Retrieved January 27, 2026 from [Link].

  • CAS Common Chemistry (n.d.). 5,6-Diamino-1,3-dimethyluracil. Retrieved January 27, 2026 from [Link].

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Available at: [Link].

  • Chemsrc (n.d.). 4-Methylpentanal | CAS#:1119-16-0. Retrieved January 27, 2026 from [Link].

  • Organic Chemistry Portal (n.d.). Imidazolidinone synthesis. Retrieved January 27, 2026 from [Link].

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  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. International Journal of Drug Delivery Technology, 9(4), 585-592. Available at: [Link].

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An In-depth Technical Guide to 1-(2-Nitrophenyl)imidazolidin-2-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Nitrophenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document synthesizes information from closely related imidazolidin-2-one and nitroaromatic compounds to build a predictive framework for its properties and potential applications. This approach, grounded in established chemical and pharmacological principles, aims to provide a solid foundation for future research and development.

Introduction: The Significance of the Imidazolidin-2-one Scaffold

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3] This five-membered heterocyclic ring system, a cyclic urea, is found in a variety of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of activities including antiviral, anticancer, anti-inflammatory, and antimicrobial effects.[2] The versatility of the imidazolidin-2-one ring allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a 2-nitrophenyl group at the N-1 position of the imidazolidin-2-one ring, as in the case of 1-(2-Nitrophenyl)imidazolidin-2-one, is of particular interest. Aromatic nitro compounds are a well-established class of molecules with significant roles in drug synthesis and bioactivity.[4] The nitro group, being a strong electron-withdrawing group, can profoundly influence the molecule's electronic properties, reactivity, and biological interactions. Notably, nitroimidazoles are known for their efficacy as antibacterial and antiprotozoal agents, often acting as prodrugs that are activated under hypoxic conditions.[5]

This guide will explore the probable synthetic routes to 1-(2-Nitrophenyl)imidazolidin-2-one, its predicted chemical and physical properties, and its potential as a therapeutic agent, drawing parallels with related and well-studied compounds.

Synthesis and Chemical Properties

While a specific, optimized synthesis for 1-(2-Nitrophenyl)imidazolidin-2-one is not extensively documented in the literature, its synthesis can be logically inferred from established methods for creating substituted imidazolidin-2-ones.[6][7] A plausible and efficient synthetic strategy would involve a multi-step process starting from readily available precursors.

Proposed Synthetic Pathway

A likely two-step synthesis is outlined below:

Synthesis_of_1-(2-Nitrophenyl)imidazolidin-2-one cluster_0 Step 1: Formation of N-(2-aminoethyl)-2-nitroaniline cluster_1 Step 2: Cyclization to form Imidazolidin-2-one Ring 2-Nitroaniline 2-Nitroaniline Intermediate_1 N-(2-aminoethyl)-2-nitroaniline 2-Nitroaniline->Intermediate_1 Nucleophilic Substitution 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr 2-Bromoethylamine_HBr->Intermediate_1 Base Base Base->Intermediate_1 Final_Product 1-(2-Nitrophenyl)imidazolidin-2-one Intermediate_1->Final_Product Cyclization Carbonyl_Source e.g., Phosgene, CDI Carbonyl_Source->Final_Product

Caption: Proposed two-step synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one.

Experimental Protocol: A Predictive Approach

Step 1: Synthesis of N-(2-aminoethyl)-2-nitroaniline

  • To a solution of 2-nitroaniline in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

  • Slowly add a solution of 2-bromoethylamine hydrobromide to the reaction mixture at room temperature.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-aminoethyl)-2-nitroaniline.

Step 2: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

  • Dissolve the N-(2-aminoethyl)-2-nitroaniline intermediate in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and slowly add a carbonylating agent such as phosgene, diphosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI). The use of CDI is often preferred due to its lower toxicity.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Physicochemical Properties

Based on its structure, 1-(2-Nitrophenyl)imidazolidin-2-one is predicted to be a solid at room temperature with moderate polarity. The presence of the nitro group and the urea moiety suggests it would have limited solubility in nonpolar solvents and better solubility in polar organic solvents.

PropertyPredicted Value/InformationSource
Molecular Formula C9H9N3O3[8]
Molecular Weight 207.19 g/mol [8]
IUPAC Name 1-(2-nitrophenyl)imidazolidin-2-one[8]
Physical State Solid (Predicted)-
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted)-
Hazard Classification Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[8]

Potential Biological Activity and Mechanism of Action

While direct biological studies on 1-(2-Nitrophenyl)imidazolidin-2-one are scarce, its structural features suggest a strong potential for antimicrobial activity.[9][10] The imidazolidin-2-one scaffold is a known pharmacophore in many antimicrobial agents, and the presence of a nitroaromatic group is a key feature of drugs like metronidazole, which are effective against anaerobic bacteria and protozoa.[5]

Anticipated Antimicrobial Mechanism

The antimicrobial action of nitroaromatic compounds typically involves a process of bioreduction.[5][11] It is hypothesized that 1-(2-Nitrophenyl)imidazolidin-2-one could act as a prodrug that is activated within microbial cells, particularly those in low-oxygen environments.

Mechanism_of_Action Prodrug 1-(2-Nitrophenyl)imidazolidin-2-one (Inactive Prodrug) Microbial_Cell Microbial Cell (e.g., Anaerobic Bacterium) Prodrug->Microbial_Cell Reduction Nitroreductases Microbial_Cell->Reduction Radical Nitroso & Hydroxylamine Intermediates (Reactive Radicals) Reduction->Radical Damage Cellular Damage Radical->Damage DNA_Damage DNA Strand Breaks Damage->DNA_Damage Protein_Damage Protein Dysfunction Damage->Protein_Damage

Sources

Methodological & Application

Application Notes & Protocols: 1-(2-Nitrophenyl)imidazolidin-2-one in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-(2-nitrophenyl)imidazolidin-2-one as a versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. The core of its utility lies in a highly efficient intramolecular reductive cyclization strategy. This process transforms the latent functionality of the ortho-nitro group into a nucleophilic amino group, which subsequently drives the formation of fused ring systems. We present detailed, field-proven protocols for the synthesis of the starting material and its subsequent conversion into valuable heterocyclic scaffolds, such as piperazino[1,2-a]benzimidazoles. The causality behind experimental choices, mechanistic insights, and self-validating protocol design are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 1-(2-Nitrophenyl)imidazolidin-2-one

The imidazolidin-2-one scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its incorporation into more complex molecular architectures is a key focus in medicinal chemistry. 1-(2-Nitrophenyl)imidazolidin-2-one serves as a particularly powerful building block due to the strategic placement of an ortho-nitro group on the N-phenyl substituent.

The significance of this arrangement is twofold:

  • Masked Reactivity: The nitro group is relatively inert under many synthetic conditions, allowing for manipulations of other parts of the molecule without interference.

  • Facile Transformation: The nitro group can be selectively reduced under mild conditions to an amino group. This unmasking step generates a potent intramolecular nucleophile, 1-(2-aminophenyl)imidazolidin-2-one, poised for cyclization.

This intramolecular reductive cyclization is an atom-economical and efficient method for constructing fused heterocyclic systems, which are often challenging to synthesize through intermolecular pathways.[3][4] This guide will detail the practical execution of this strategy.

Synthesis of the Precursor: 1-(2-Nitrophenyl)imidazolidin-2-one

The most direct and reliable method for synthesizing imidazolidin-2-ones involves the reaction of a 1,2-diamine with a suitable carbonylating agent.[1][2] For the synthesis of the title compound, N-(2-nitrophenyl)ethylenediamine is the key starting material, which is then cyclized.

Experimental Workflow: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Cyclization (Carbonylation) A 1-Fluoro-2-nitrobenzene C N-(2-Nitrophenyl)ethylenediamine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) B Ethylenediamine B->C D N-(2-Nitrophenyl)ethylenediamine F 1-(2-Nitrophenyl)imidazolidin-2-one D->F Base (e.g., Et3N) Solvent (e.g., DCM) E Carbonylating Agent (e.g., Triphosgene, CDI) E->F

Caption: Workflow for the two-step synthesis of the target precursor.

Protocol 2.1: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

Rationale: This protocol first synthesizes the diamine intermediate via nucleophilic aromatic substitution, followed by cyclization. Triphosgene is chosen as a highly efficient carbonylating agent, but requires careful handling. Carbonyldiimidazole (CDI) is a safer alternative.[2] Triethylamine acts as a base to neutralize the HCl generated during the cyclization.

Materials:

  • 1-Fluoro-2-nitrobenzene

  • Ethylenediamine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Synthesis of N-(2-Nitrophenyl)ethylenediamine

  • To a solution of ethylenediamine (5.0 eq) in DMSO (0.5 M), add potassium carbonate (2.0 eq).

  • Add 1-fluoro-2-nitrobenzene (1.0 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-nitrophenyl)ethylenediamine.

Part B: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

  • Dissolve N-(2-nitrophenyl)ethylenediamine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the diamine solution over 30 minutes. Caution: Triphosgene is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting solid by recrystallization or column chromatography to afford 1-(2-nitrophenyl)imidazolidin-2-one.

Core Application: Intramolecular Reductive Cyclization

The transformation of 1-(2-nitrophenyl)imidazolidin-2-one into fused heterocyclic systems is achieved via a tandem reaction: the reduction of the nitro group followed by an intramolecular cyclization.

Mechanism: Reductive Cyclization

The most common and robust method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium or a polar solvent like ethanol or ethyl acetate.[5][6] The mechanism proceeds through several intermediates.[7]

  • Reduction: The Sn(II) species acts as the reducing agent, donating electrons to the nitro group. In the presence of a proton source (e.g., HCl), the oxygen atoms are sequentially protonated and eliminated as water. This multi-step process reduces the nitro group (-NO₂) through nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the final amine (-NH₂).[7][8]

  • Intramolecular Cyclization: Once the 1-(2-aminophenyl)imidazolidin-2-one intermediate is formed, the nucleophilic aniline-type amino group attacks the electrophilic carbonyl carbon of the imidazolidin-2-one ring.

  • Dehydration/Rearrangement: This attack forms a tetrahedral intermediate. Subsequent elimination of a molecule of water (or a related process facilitated by the reaction conditions) leads to the formation of the fused benzimidazole ring system.

A 1-(2-Nitrophenyl)imidazolidin-2-one B 1-(2-Aminophenyl)imidazolidin-2-one (Key Intermediate) A->B Reduction [SnCl2/HCl or H2/Pd-C] C Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Piperazino[1,2-a]benzimidazol-1(2H)-one (Final Product) C->D Dehydration

Caption: Mechanism of intramolecular reductive cyclization.

Protocol 3.1: Synthesis of Piperazino[1,2-a]benzimidazol-1(2H)-one

Rationale: This one-pot protocol utilizes tin(II) chloride dihydrate as a mild and effective reducing agent.[6] Ethanol is used as the solvent, and the reaction is heated to drive both the reduction and the subsequent cyclization to completion. The basic workup is critical to neutralize the acidic medium and precipitate tin oxides, allowing for the extraction of the free amine product.[8]

Materials:

  • 1-(2-Nitrophenyl)imidazolidin-2-one

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 1 M aqueous Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(2-nitrophenyl)imidazolidin-2-one (1.0 eq) and ethanol (0.1 M).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Stir vigorously for 3-5 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Slowly add 1 M NaOH solution with vigorous stirring until the pH is strongly basic (pH > 10). A thick white precipitate of tin(IV) oxide/hydroxide will form.

  • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final piperazino[1,2-a]benzimidazol-1(2H)-one.

Data Summary & Expected Outcomes

The described protocols are robust and provide good to excellent yields for the target compounds. The specific yields can vary based on the scale and purity of the reagents.

Compound Synthetic Method Typical Yield Key Characterization Notes
N-(2-Nitrophenyl)ethylenediamineNucleophilic Aromatic Substitution65-80%Appearance of N-H and aromatic C-H stretches in IR; characteristic signals for ethyl and phenyl groups in ¹H NMR.
1-(2-Nitrophenyl)imidazolidin-2-oneDiamine Carbonylation70-85%Appearance of a strong C=O stretch (~1700 cm⁻¹) in IR; disappearance of one N-H signal in ¹H NMR compared to the diamine.
Piperazino[1,2-a]benzimidazol-1(2H)-oneIntramolecular Reductive Cyclization75-90%Disappearance of nitro group stretches in IR; appearance of a new fused aromatic system in ¹H and ¹³C NMR.

Conclusion and Future Perspectives

1-(2-Nitrophenyl)imidazolidin-2-one is a highly effective and strategically designed precursor for the synthesis of fused benzimidazole heterocyclic systems. The intramolecular reductive cyclization pathway offers a high-yielding, atom-economical route to complex scaffolds of interest in pharmaceutical and materials science. The protocols detailed herein are scalable and utilize common laboratory reagents.

Further applications of this methodology could involve introducing substituents on the imidazolidin-2-one ring or the nitrophenyl group to generate diverse libraries of piperazino[1,2-a]benzimidazole derivatives for biological screening. The intermediate, 1-(2-aminophenyl)imidazolidin-2-one, could also be intercepted and used in other intermolecular reactions prior to cyclization, further expanding its synthetic utility.

References

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  • Caputo, A., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. [Link]

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  • Al-Soud, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(5), 633. [Link]

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  • Lops, C., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3328-3338. [Link]

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  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

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  • Mediavilla, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 24(45), 8345-8349. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

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  • Al-Masoudi, N. A., et al. (2021). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[9][10]imidazo[1,2-c]quinazolines. ResearchGate. [Link]

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Application Notes and Protocols for the Imidazolidin-2-one Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Kinase Inhibitor Landscape with Novel Scaffolds

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern targeted therapy, particularly in oncology. The search for novel kinase inhibitors with improved potency, selectivity, and pharmacological properties is a continuous endeavor. A key strategy in this pursuit is the exploration of diverse chemical scaffolds that can effectively orient functional groups into the ATP-binding pocket of kinases.

This document provides a detailed guide to the utilization of the imidazolidin-2-one core as a foundational scaffold for the development of kinase inhibitors. While direct, published evidence for the specific derivative, 1-(2-nitrophenyl)imidazolidin-2-one, as a widely-used kinase inhibitor scaffold is not prominent in current scientific literature, the broader imidazolidin-2-one class presents a valuable starting point for medicinal chemistry campaigns. The principles, protocols, and strategic considerations outlined herein are derived from established practices in kinase inhibitor development and are adapted for the exploration of this promising chemical space. We will proceed by discussing the rationale for the imidazolidin-2-one scaffold, its synthesis, and its elaboration into potent and selective kinase inhibitors, supported by generalized protocols for screening and characterization.

The Imidazolidin-2-one Scaffold: A Primer for Kinase Inhibition

The imidazolidin-2-one ring is a five-membered cyclic urea. Its appeal as a kinase inhibitor scaffold lies in several key features:

  • Structural Rigidity and Vectorial Diversity: The cyclic nature of the scaffold reduces conformational flexibility, which can be entropically favorable for binding. The nitrogen and oxygen atoms provide well-defined vectors for hydrogen bonding interactions within the kinase hinge region, a critical anchoring point for many ATP-competitive inhibitors.

  • Synthetic Tractability: The synthesis of the imidazolidin-2-one core is often straightforward, allowing for the facile introduction of various substituents at multiple positions. This enables a broad exploration of the chemical space around the scaffold to optimize interactions with different regions of the ATP-binding site.

  • Favorable Physicochemical Properties: The scaffold itself possesses properties that can be conducive to drug-likeness, such as a relatively low molecular weight and the potential for good solubility, which can be fine-tuned through chemical modification.

The general mechanism of action for kinase inhibitors based on such scaffolds is the competitive inhibition of ATP binding.[1] By occupying the ATP pocket, these small molecules prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling.[2]

Synthetic Strategies for Imidazolidin-2-one Derivatives

The development of a diverse library of kinase inhibitors from the imidazolidin-2-one scaffold begins with robust synthetic protocols. The core can be synthesized through several established methods, often involving the cyclization of a 1,2-diamine with a carbonylating agent.[3]

Protocol 1: General Synthesis of N-Aryl Imidazolidin-2-ones

This protocol describes a general two-step process for preparing N-aryl imidazolidin-2-ones, which can be adapted for the synthesis of derivatives like 1-(2-nitrophenyl)imidazolidin-2-one.

Step 1: Synthesis of the N-Aryl-N'-allylurea Intermediate

  • To a solution of the desired N-allylamine (1.0 eq.) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the corresponding aryl isocyanate (1.05 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting crude N-allylurea can be purified by recrystallization or column chromatography.[4]

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In a reaction vessel, combine the N-allylurea (1.0 eq.), an aryl bromide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like Xantphos (0.1 eq.), and a base such as sodium tert-butoxide (2.0 eq.).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane) and degas the mixture with nitrogen or argon.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazolidin-2-one derivative.[4]

Workflow for Kinase Inhibitor Discovery and Characterization

The following workflow outlines the key stages in identifying and characterizing novel kinase inhibitors based on the imidazolidin-2-one scaffold.

Caption: A typical workflow for kinase inhibitor drug discovery.

Biochemical Assays for Kinase Activity

Biochemical assays are essential for the initial screening of a compound library to identify "hits" that inhibit the catalytic activity of a target kinase.[5]

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Format)

This protocol provides a classic and robust method for measuring kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (imidazolidin-2-one derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates or membranes

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, purified kinase, and the specific substrate to the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.

  • Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
IZ-001Kinase A85
IZ-002Kinase A120
IZ-003Kinase A>10,000
IZ-001Kinase B1,500
IZ-002Kinase B2,300

Note: Data presented is hypothetical for illustrative purposes.

Cell-Based Assays for Target Validation and Cellular Potency

Cell-based assays are crucial for confirming that a compound can inhibit the target kinase within a cellular context and exert a desired biological effect.[6]

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This method directly measures the inhibition of phosphorylation of a known downstream substrate of the target kinase in cells.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for the total substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal loading.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from biochemical and cellular assays will guide the SAR studies.[7] The goal is to systematically modify the imidazolidin-2-one scaffold to improve potency, selectivity, and drug-like properties.

SAR_Cycle cluster_0 Iterative Optimization Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Hypothesis Test Test (Biochemical & Cellular Assays) Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design New Insights

Caption: The iterative cycle of SAR-driven lead optimization.

Key Considerations for SAR on the Imidazolidin-2-one Scaffold:

  • N1-Substituent: The aryl group on the N1 position can be modified to explore interactions with the hydrophobic regions of the ATP-binding pocket. The nitro group in the initial scaffold can be replaced with other electron-withdrawing or -donating groups, or with different heterocyclic rings to modulate activity and selectivity.

  • N3-Substituent: The N3 position is another key vector for introducing diversity. Different alkyl or aryl groups can be appended to probe for additional interactions.

  • Imidazolidinone Ring Substitutions: While synthetically more challenging, substitutions on the carbon backbone of the ring can be explored to fine-tune the orientation of the N1 and N3 substituents.

Conclusion and Future Directions

The imidazolidin-2-one scaffold represents a versatile and synthetically accessible starting point for the discovery of novel kinase inhibitors. While the specific derivative 1-(2-nitrophenyl)imidazolidin-2-one is not yet established in the literature as a privileged scaffold, the general principles of kinase inhibitor design can be readily applied to explore its potential. By following a systematic approach of synthesis, biochemical and cellular screening, and iterative SAR-driven optimization, researchers can leverage the imidazolidin-2-one core to develop new therapeutic candidates targeting a wide range of kinases implicated in human diseases. Further exploration of this scaffold is warranted to unlock its full potential in the ever-evolving field of targeted drug discovery.

References

  • Medicosis Perfectionalis. (2018). Tyrosine Kinase Inhibitors (TKIs) | Imatinib (Gleevec) | Philadelphia Chromosome | CML and ALL. [Video]. YouTube. Available from: [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Protein Kinase Inhibitors. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link].

  • PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link].

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79–86.
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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved January 27, 2026, from [Link].

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 27, 2026, from [Link].

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new palladium-catalyzed method for the synthesis of imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534.
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Application Notes & Protocols: Development of Immunosuppressive Agents from Imidazolidin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for safer and more effective immunosuppressive agents is a cornerstone of transplantation medicine and the treatment of autoimmune diseases. The imidazolidin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel immunosuppressive agents based on this promising heterocyclic core. We will delve into the rationale behind the selection of this scaffold, explore its primary mechanism of action, and provide a step-by-step workflow for synthesis, in vitro screening, and lead optimization.

Introduction: The Need for Novel Immunomodulators

Immunosuppressive therapy is critical for preventing allograft rejection in organ transplant recipients and managing a spectrum of autoimmune disorders.[1] Current therapeutic agents, while effective, are often associated with significant side effects, including nephrotoxicity, metabolic disturbances, and an increased risk of infections and malignancies. This clinical reality drives the urgent need for new classes of immunosuppressants with improved safety profiles and more targeted mechanisms of action.

The imidazolidin-2-one, a five-membered cyclic urea, is a structural motif found in numerous FDA-approved drugs and biologically active compounds.[2] Its synthetic tractability and the ability to introduce diverse substituents at multiple positions make it an ideal starting point for the generation of large, diverse chemical libraries for high-throughput screening. Recent studies have highlighted the potential of imidazolidin-2-one derivatives as potent immunosuppressants, making this scaffold a focal point for drug discovery efforts.[1]

The Imidazolidin-2-one Scaffold: A Privileged Structure

The imidazolidin-2-one core is considered a "privileged scaffold" due to its ability to bind to multiple, unrelated biological targets with high affinity. Its key features include:

  • Hydrogen Bonding Capabilities: The urea moiety contains both hydrogen bond donors (N-H) and a carbonyl acceptor (C=O), facilitating strong interactions with protein targets.

  • Stereochemical Complexity: The scaffold can be readily modified with chiral centers, allowing for the exploration of three-dimensional chemical space to optimize target engagement.

  • Synthetic Accessibility: A variety of robust synthetic methods exist for the construction and derivatization of the imidazolidin-2-one ring, enabling the creation of focused compound libraries.[3][4][5][6]

These properties have been exploited to develop compounds with a wide range of therapeutic applications, including antiviral, antimicrobial, and anticancer activities.[2][4][7] Our focus here is on its application in immunomodulation. Several studies have confirmed the crucial role of the imidazolidin-2-one scaffold in inducing an immunosuppressive effect.[1]

Mechanism of Action: Targeting T-Cell Activation Pathways

The adaptive immune response, particularly T-cell activation, is a primary driver of transplant rejection and autoimmunity. A major signaling pathway controlling T-cell function is the calcium-calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.

Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it acts as a transcription factor for key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9] IL-2 is a critical cytokine that promotes the proliferation and differentiation of T-cells, amplifying the immune response.[10][11][12] Many established immunosuppressants, such as cyclosporine A and tacrolimus, function by inhibiting calcineurin. Evidence suggests that imidazolidin-2-one derivatives can also exert their immunosuppressive effects by modulating this critical pathway.

Below is a diagram illustrating the targeted signaling pathway.

NFAT_Signaling_Pathway cluster_cell T-Cell cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca2 Ca²⁺ IP3->Ca2 Release from ER Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Translocation IL2_Gene IL-2 Gene NFAT->IL2_Gene Binds & Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein TCell_Proliferation T-Cell Proliferation IL2_Protein->TCell_Proliferation Drives Imidazolidinone Imidazolidin-2-one Derivative Imidazolidinone->Calcineurin Inhibits

Caption: Targeted NFAT signaling pathway in T-cells.

Drug Discovery and Development Workflow

The development of novel imidazolidin-2-one-based immunosuppressants follows a structured pipeline from initial synthesis to preclinical evaluation.[13][14][15] This workflow is designed to efficiently identify potent and selective compounds with favorable drug-like properties.

Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization Synthesis 1. Library Synthesis (Imidazolidin-2-ones) MLR 2. Primary Screening (Mixed Lymphocyte Reaction) Synthesis->MLR Cytokine 3. Secondary Screening (Cytokine Profiling - IL-2) MLR->Cytokine Active 'Hits' Mechanism 4. Mechanistic Assays (NFAT Reporter / Calcineurin) Cytokine->Mechanism SAR 5. SAR Studies Mechanism->SAR SAR->Synthesis Iterative Design InVivo 6. In Vivo Efficacy Models SAR->InVivo Lead Candidates

Caption: Drug discovery workflow for imidazolidin-2-ones.

A. Synthesis of Imidazolidin-2-one Derivatives

The synthesis of a diverse library of imidazolidin-2-one analogs is the first step. Various synthetic strategies can be employed, often starting from 1,2-diamines or N-allylureas.[3][6] A common and versatile method involves the cyclization of substituted ureas.

Protocol 1: General Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This protocol describes a two-step, one-pot procedure starting from a primary amine and an isocyanate to form a urea intermediate, which is then cyclized.

Rationale: This approach allows for the introduction of diversity at two key positions (N1 and N3) of the imidazolidin-2-one ring by varying the starting amine and isocyanate, which are often commercially available.

Materials:

  • Substituted N-(2,2-dimethoxyethyl)urea

  • Aromatic or heterocyclic C-nucleophile (e.g., phenol, indole)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of the starting N-(2,2-dimethoxyethyl)urea (1.0 eq) in anhydrous toluene (approx. 0.1-0.2 M), add the desired C-nucleophile (1.0 eq).[2]

  • Add trifluoroacetic acid (TFA) as a catalyst (1.0 eq) to the mixture.[2]

  • Heat the reaction mixture to reflux (approx. 110°C) and stir for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[2]

  • The crude residue can be purified by washing with a suitable solvent (e.g., acetone) or by column chromatography on silica gel to yield the pure imidazolidin-2-one derivative.[2]

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.

B. In Vitro Screening Cascade for Immunosuppressive Activity

Once a library of compounds is synthesized, a tiered screening approach is used to identify active molecules and elucidate their mechanism of action.

Protocol 2: Primary Screening - Mixed Lymphocyte Reaction (MLR) Assay

Rationale: The MLR is a robust and classic functional assay that mimics the initial stages of T-cell recognition of foreign antigens (alloreactivity), which is central to transplant rejection.[16][17] It serves as an excellent primary screen to identify compounds that inhibit T-cell proliferation. This assay uses peripheral blood mononuclear cells (PBMCs) from two different, HLA-mismatched donors.[18]

Materials:

  • PBMCs from two healthy, unrelated donors (Donor A and Donor B)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • Positive control: Cyclosporine A (e.g., 1 µM)

  • Negative control: Vehicle (DMSO)

  • 96-well U-bottom plates

  • Cell proliferation reagent (e.g., BrdU or ³H-thymidine)

  • Irradiator (for one-way MLR)

Procedure (One-Way MLR):

  • Isolate PBMCs from whole blood of Donor A and Donor B using density gradient centrifugation (e.g., Ficoll-Paque).

  • Inactivate the "stimulator" cells (Donor B) by gamma irradiation (e.g., 30 Gy) to prevent their proliferation.[19] The "responder" cells (Donor A) are left untreated.

  • Plate the responder cells (Donor A) at 2 x 10⁵ cells/well in a 96-well plate.[19]

  • Add the irradiated stimulator cells (Donor B) at 4 x 10⁵ cells/well to the wells containing responder cells.[19]

  • Add test compounds and controls at various concentrations (e.g., 0.1 to 100 µM) in triplicate.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • On the final day, assess cell proliferation. If using ³H-thymidine, pulse the cells for the last 18-24 hours of culture, then harvest onto filter mats and measure radioactive incorporation using a scintillation counter. Alternatively, use a non-radioactive method like a BrdU incorporation ELISA.

  • Data Analysis: Calculate the percentage inhibition of proliferation for each compound relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of proliferation is inhibited).

Protocol 3: Secondary Screening - IL-2 Cytokine Profiling by ELISA

Rationale: Compounds that are active in the MLR are further tested for their ability to inhibit the production of IL-2, a key cytokine driving T-cell proliferation.[20] This provides mechanistic insight and confirms that the anti-proliferative effect is due to immunosuppression rather than general cytotoxicity.

Materials:

  • Human PBMCs

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Test compounds and controls (as in MLR)

  • Human IL-2 ELISA kit[10][11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Isolate PBMCs as described previously.

  • Plate the PBMCs at 2 x 10⁵ cells/well in a 96-well flat-bottom plate.

  • Pre-incubate the cells with various concentrations of the test compounds and controls for 1 hour at 37°C.

  • Stimulate the cells with a T-cell mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Quantify the amount of IL-2 in the supernatant using a commercial Human IL-2 ELISA kit, following the manufacturer's instructions.[11]

  • Data Analysis: Generate dose-response curves and calculate the IC₅₀ value for IL-2 inhibition for each compound.

Protocol 4: Mechanistic Assay - NFAT Reporter Gene Assay

Rationale: To confirm that the compounds act via the intended calcineurin/NFAT pathway, a reporter gene assay is employed. This assay uses a cell line (e.g., Jurkat T-cells) engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NFAT-responsive promoter.[21][22] Inhibition of the upstream pathway (e.g., calcineurin) will result in a decreased reporter signal.[8][9]

Materials:

  • NFAT-reporter Jurkat cell line[8]

  • RPMI-1640 medium with 10% FBS

  • Cell stimulators (e.g., Ionomycin and Phorbol 12-myristate 13-acetate (PMA))

  • Test compounds and controls (e.g., FK506 as a positive control)[9]

  • 96-well white, clear-bottom plates

  • Luciferase detection reagent

  • Luminometer

Procedure:

  • Plate the NFAT-reporter Jurkat cells at an appropriate density (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

  • Add test compounds and controls at various concentrations and incubate for 1 hour at 37°C.

  • Stimulate the cells with Ionomycin (to increase intracellular Ca²⁺) and PMA (to activate Protein Kinase C, mimicking TCR signaling).

  • Incubate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Add the luciferase detection reagent to each well according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of the reporter signal and determine the IC₅₀ values.

C. Lead Optimization and Structure-Activity Relationship (SAR) Studies

Data from the screening cascade is used to build a Structure-Activity Relationship (SAR). SAR studies help to understand how chemical modifications to the imidazolidin-2-one scaffold affect its biological activity.[1] This knowledge guides the synthesis of new, more potent, and selective analogs.

For example, modifications to the aryl substituents on N1 and N3 can dramatically influence potency.

Table 1: Hypothetical SAR Data for Imidazolidin-2-one Analogs

Compound IDR1 Substituent (N1)R2 Substituent (N3)MLR IC₅₀ (µM)IL-2 IC₅₀ (µM)NFAT IC₅₀ (µM)
LEAD-001 PhenylMethyl5.27.86.5
SAR-002 4-ChlorophenylMethyl1.1 1.5 1.3
SAR-003 4-MethoxyphenylMethyl8.912.310.1
SAR-004 PhenylHydrogen15.621.018.4
SAR-005 4-ChlorophenylCyclohexyl2.53.12.8

Interpretation of SAR Data:

  • Electron-withdrawing groups are favorable: Comparing LEAD-001 and SAR-002 , the addition of an electron-withdrawing chloro group at the para-position of the N1-phenyl ring significantly increases potency across all assays.

  • Electron-donating groups are detrimental: The electron-donating methoxy group in SAR-003 reduces activity compared to the parent compound.

  • Substitution at N3 is important: Replacing the N3-methyl group with hydrogen (SAR-004 ) leads to a significant loss of activity, suggesting this position is critical for target interaction.

  • Bulky groups at N3 are tolerated but not optimal: A bulky cyclohexyl group (SAR-005 ) is better than hydrogen but not as effective as a smaller methyl group, indicating potential steric constraints in the binding pocket.

This iterative process of design, synthesis, and testing allows for the refinement of the chemical structure to maximize potency and selectivity while improving physicochemical properties for better drug-like characteristics.

In Vivo Evaluation of Lead Candidates

Promising lead compounds with strong in vitro potency and a clear mechanism of action are advanced into preclinical animal models to assess their efficacy and safety in a whole-organism context.[23][24]

Common in vivo models for immunosuppressive agents include:

  • Skin or Heart Allograft Models (in rodents): These models directly assess the ability of a compound to prevent the rejection of transplanted tissue. The survival of the graft is the primary endpoint.

  • Delayed-Type Hypersensitivity (DTH) Models: This model evaluates the effect of a compound on T-cell-mediated inflammation in the skin.

  • Models of Autoimmune Disease: Depending on the therapeutic indication, models for rheumatoid arthritis (Collagen-Induced Arthritis) or multiple sclerosis (Experimental Autoimmune Encephalomyelitis) can be used.

These studies are essential for determining the pharmacokinetic and pharmacodynamic (PK/PD) relationship and establishing a preliminary safety profile before consideration for clinical development.[25]

Conclusion

The imidazolidin-2-one scaffold represents a highly promising starting point for the development of a new generation of immunosuppressive agents. Its synthetic versatility allows for extensive chemical exploration, and its derivatives have shown potent activity in relevant in vitro models of T-cell activation. By following a systematic workflow of library synthesis, a tiered in vitro screening cascade, and iterative SAR-driven lead optimization, researchers can efficiently identify and advance novel candidates targeting the calcineurin-NFAT pathway. The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource for scientists dedicated to discovering the next breakthrough in immunomodulatory therapy.

References

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Application Notes and Protocols for the Analytical Detection of 1-(2-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Nitrophenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidinone core substituted with a nitrophenyl group. The accurate and sensitive detection of this molecule is critical in various fields, including pharmaceutical development, where it may arise as a synthetic intermediate, impurity, or a metabolite, and in environmental analysis. The presence of the nitroaromatic moiety and the heterocyclic ring system dictates the choice of analytical methodologies, which must be both selective and robust.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of 1-(2-Nitrophenyl)imidazolidin-2-one. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for methodological choices, ensuring that researchers, scientists, and drug development professionals can adapt and validate these methods for their specific applications.

Physicochemical Properties of 1-(2-Nitrophenyl)imidazolidin-2-one

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueSource
Molecular FormulaC₉H₉N₃O₃PubChem[1]
IUPAC Name1-(2-nitrophenyl)imidazolidin-2-onePubChem[1]
Molecular Weight207.19 g/mol PubChem[1]

These properties are instrumental in predicting chromatographic behavior and setting up mass spectrometry parameters.

Principles of Detection: Selecting the Right Analytical Tool

The choice of analytical technique is governed by the required sensitivity, selectivity, and the nature of the sample matrix. For 1-(2-Nitrophenyl)imidazolidin-2-one, three primary techniques are recommended: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For 1-(2-Nitrophenyl)imidazolidin-2-one, the presence of the nitrophenyl chromophore makes it an excellent candidate for UV detection. Reversed-phase HPLC is the preferred mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte can be finely tuned by adjusting the mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as impurity profiling or analysis in complex biological matrices, LC-MS/MS is the gold standard.[5][6] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization - ESI), and the resulting ions are fragmented to produce a unique "fingerprint," allowing for unambiguous identification and quantification even at trace levels.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9] However, due to the polarity and relatively low volatility of imidazolidinone derivatives, direct analysis of 1-(2-Nitrophenyl)imidazolidin-2-one by GC-MS can be challenging, often resulting in poor peak shape and low sensitivity.[10] To overcome this, derivatization is typically required to convert the analyte into a more volatile and thermally stable form, for instance, through silylation.[10]

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of 1-(2-Nitrophenyl)imidazolidin-2-one in bulk drug substances or simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 10-100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18 or C8, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution (e.g., starting at 20% B, increasing to 80% B over 10 minutes) will likely be required to ensure good peak shape and resolution from potential impurities.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[4]
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)The nitrophenyl group exhibits strong absorbance in the UV region. A DAD allows for spectral analysis to confirm peak purity.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity requirements.

3. Data Analysis:

  • Quantify the analyte using an external standard calibration curve.

  • Validate the method according to ICH guidelines, assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for the analysis of 1-(2-Nitrophenyl)imidazolidin-2-one by HPLC-UV.

Protocol 2: LC-MS/MS for Trace Level Detection

This protocol is designed for high-sensitivity detection in complex matrices.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLCProvides better resolution and faster analysis times compared to conventional HPLC.
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a volatile modifier compatible with mass spectrometry and promotes protonation for positive ion mode ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen atoms in the imidazolidinone ring are readily protonated.
MS/MS Transitions Precursor Ion: [M+H]⁺ (m/z 208.07)Product Ions: To be determined by infusionThe precursor ion corresponds to the protonated molecule. Product ions are generated by collision-induced dissociation (CID) and are specific to the analyte's structure.
Collision Energy To be optimizedThe energy required to fragment the precursor ion needs to be optimized for maximum product ion signal.

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Condition Condition Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Inject Inject into UPLC Elute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI (+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate MRM Transition Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: Workflow for trace analysis using Solid Phase Extraction and LC-MS/MS.

Protocol 3: GC-MS with Derivatization

This method can be considered if LC-based methods are not available, but it requires an additional derivatization step.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature gradient is necessary to elute the derivatized analyte.
Ionization Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns.
MS Acquisition Scan mode (m/z 50-500) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisScan mode is used for identification, while SIM mode provides higher sensitivity for quantification.

Method Validation and Quality Control

For all protocols, a rigorous validation process is essential to ensure the reliability of the results. Key validation parameters to be assessed include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical detection of 1-(2-Nitrophenyl)imidazolidin-2-one can be effectively achieved using a range of modern chromatographic techniques. The choice of method—HPLC-UV, LC-MS/MS, or GC-MS—should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. The protocols provided herein serve as a robust starting point for method development. It is imperative that any method is fully validated in the laboratory where it is to be used to ensure the generation of accurate and reliable data.

References

  • Dass R, Somaiya C, Dholakia C, Kaneriya V. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. 2024;14(4):2186-90. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • ResearchGate. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available from: [Link]

  • National Institutes of Health. Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Available from: [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]

  • PubChem. 1-(2-Nitrophenyl)imidazolidin-2-one. Available from: [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

  • ACS Publications. Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS). Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available from: [Link]

  • Atmospheric Chemistry and Physics. Online Measurement of Gas-Phase Nitrated Phenols Utilizing CI-LToF-MS. Available from: [Link]

  • ScienceDirect. Development of an analytical method to detect metabolites of nitrofurans. Available from: [Link]

  • ResearchGate. Rapid multiresidue LC-MS/MS determination of nitrofuran metabolites, nitroimidazoles, amphenicols, and quinolones in honey with ultrasonic-assisted derivatization – magnetic solid-phase extraction. Available from: [Link]

  • Wiley Online Library. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Available from: [Link]

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • National Institutes of Health. Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Available from: [Link]

  • ResearchGate. Analysis-of-Nitrophenols-with-Gas-Chromatography-Mass-Spectrometry-by-Flash-Heater-Derivatization.pdf. Available from: [Link]

  • MDPI. Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Available from: [Link]

  • Queen's University Belfast. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Available from: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • Research Square. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • Restek. 4-Nitrophenol. Available from: [Link]

  • TSI Journals. SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Available from: [Link]

  • IJCRT.org. CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIVATIVES. Available from: [Link]

  • Google Patents. Method for quantitative determination of imidazole derivatives (imidazoline group).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1-(2-Nitrophenyl)imidazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common experimental hurdles.

I. Reaction Overview: A Plausible Synthetic Approach

The synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one can be strategically approached via a two-step process involving the formation of a urea precursor followed by an intramolecular cyclization. A common and effective method involves the reaction of 2-nitroaniline with 2-chloroethyl isocyanate to form N-(2-chloroethyl)-N'-(2-nitrophenyl)urea, which is then cyclized under basic conditions.

Step 1: Urea Formation

Step 2: Intramolecular Cyclization

This guide will focus on troubleshooting and optimizing this synthetic route.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one.

Issue 1: Low Yield of N-(2-chloroethyl)-N'-(2-nitrophenyl)urea (Urea Precursor)

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.- Ensure the reaction is conducted under anhydrous conditions.Isocyanates are highly reactive and can be hydrolyzed by moisture, reducing the amount available to react with the aniline.
Side Reactions of Isocyanate - Add the 2-chloroethyl isocyanate dropwise to the solution of 2-nitroaniline at a low temperature (e.g., 0-5 °C).This minimizes the self-polymerization of the isocyanate and other side reactions, favoring the desired urea formation.
Sub-optimal Solvent - Use an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).Aprotic solvents prevent reaction with the isocyanate and effectively dissolve the starting materials.
Base-catalyzed Decomposition - Avoid the use of a strong base during the urea formation step.While a mild, non-nucleophilic base can be used to scavenge HCl, strong bases can promote unwanted side reactions with the isocyanate.

Issue 2: Difficulty in Purifying the Urea Precursor

Potential Cause Troubleshooting Action Scientific Rationale
Presence of Unreacted Starting Materials - After the reaction, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted 2-nitroaniline.The basic aniline will be protonated and move to the aqueous layer, separating it from the neutral urea product.
Formation of Di-substituted Urea - Use a slight excess of the 2-nitroaniline relative to the 2-chloroethyl isocyanate.This will favor the formation of the desired mono-substituted urea.
Product is an Oil - Attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).Purification by crystallization is often more effective than chromatography for removing minor impurities.

Issue 3: Low Yield of 1-(2-Nitrophenyl)imidazolidin-2-one during Cyclization

Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Cyclization - Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).- Gently heat the reaction mixture (e.g., to 40-60 °C) to promote cyclization.A strong base is required to deprotonate the urea nitrogen, initiating the intramolecular nucleophilic attack to form the ring. Heating provides the necessary activation energy for the reaction.
Side Reactions - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the urea precursor is completely dry before starting the cyclization.This prevents the degradation of the reagents and intermediates by oxygen and moisture.
Incorrect Solvent - Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).These solvents effectively dissolve the urea precursor and the base, facilitating the reaction.

Issue 4: Product Purity Issues After Cyclization

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Cyclization - Monitor the reaction by TLC until the urea precursor is fully consumed.Ensures the reaction goes to completion, minimizing the presence of starting material in the final product.
Presence of Polymeric Byproducts - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).Chromatography is effective at separating the desired product from higher molecular weight impurities.
Product Contamination with Salts - After the reaction, quench carefully with water and perform an aqueous workup to remove inorganic salts.This is a standard procedure to remove water-soluble byproducts and excess base.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the intramolecular cyclization step?

A1: The cyclization proceeds via an intramolecular Williamson ether-like synthesis. The strong base deprotonates one of the urea nitrogens, creating a nucleophilic anion. This anion then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the five-membered imidazolidin-2-one ring.

Q2: Can I use a different base for the cyclization?

A2: Yes, other strong, non-nucleophilic bases can be used. Examples include lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). The choice of base may depend on the specific substrate and solvent system. It is crucial to use a non-nucleophilic base to avoid competing reactions with the chloroethyl group.

Q3: Why is the nitro group important on the phenyl ring?

A3: The electron-withdrawing nature of the nitro group can influence the reactivity of the aniline nitrogen and the properties of the final product. For the synthesis, it makes the aniline less nucleophilic, which might require slightly more forcing conditions for the urea formation. In the context of drug development, the nitro group can be a key pharmacophore or a precursor for an amino group via reduction.

Q4: My final product is a yellow solid. Is this expected?

A4: Yes, the presence of the 2-nitrophenyl group often imparts a yellow color to the compound. The intensity of the color can be an indicator of purity, with a purer product typically having a consistent, pale yellow appearance.

Q5: What are the key safety precautions for this synthesis?

A5: 2-Chloroethyl isocyanate is toxic and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[1]

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one. Optimization may be required based on your specific laboratory conditions and reagent purity.

Part A: Synthesis of N-(2-chloroethyl)-N'-(2-nitrophenyl)urea

  • To a solution of 2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aniline) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude urea precursor.

  • Purify the crude product by recrystallization from ethanol/water.

Part B: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 20 mL/g of urea) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add a solution of N-(2-chloroethyl)-N'-(2-nitrophenyl)urea (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20-50% ethyl acetate in hexanes).

V. Data Summary

ParameterUrea FormationCyclization
Temperature 0 °C to Room Temp.0 °C to 50 °C
Reaction Time 12-16 hours4-6 hours
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Key Reagent 2-Chloroethyl isocyanateSodium Hydride (NaH)
Stoichiometry Aniline:Isocyanate (1:1.05)Urea:Base (1:1.2)
Purification RecrystallizationColumn Chromatography

VI. Experimental Workflow Diagram

SynthesisWorkflow cluster_urea Part A: Urea Formation cluster_cyclization Part B: Cyclization start_urea Dissolve 2-Nitroaniline in DCM add_isocyanate Add 2-Chloroethyl Isocyanate at 0°C start_urea->add_isocyanate 1.0 eq react_urea Stir at Room Temperature (12-16h) add_isocyanate->react_urea 1.05 eq workup_urea Aqueous Workup (HCl, Brine) react_urea->workup_urea TLC Monitoring purify_urea Recrystallize Precursor workup_urea->purify_urea add_urea Add Urea Precursor Solution at 0°C purify_urea->add_urea Purified Urea start_cyclization Suspend NaH in DMF start_cyclization->add_urea 1.2 eq react_cyclization Heat to 50°C (4-6h) add_urea->react_cyclization 1.0 eq quench Quench with aq. NH4Cl react_cyclization->quench TLC Monitoring workup_cyclization Aqueous Workup & Extraction quench->workup_cyclization purify_product Column Chromatography workup_cyclization->purify_product end end purify_product->end Final Product

Caption: Experimental workflow for the synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one.

VII. References

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4427. [Link][2][3]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A Palladium-Catalyzed Cyclization of N-Allyl Ureas for the Synthesis of Imidazolidin-2-ones. Organic Letters, 8(12), 2531–2534. [Link][4]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link][5]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 318673, 1-(2-Nitrophenyl)imidazolidin-2-one. Retrieved from [Link].[1]

  • Rossi, E., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link][6]

  • Kopka, K. (2006). The Synthesis of Imidazolidin-2-ones. Organic Chemistry Portal. [Link]

  • European Chemicals Agency. (n.d.). 1-(2-nitrophenyl)imidazolidin-2-one. Retrieved from [Link]

Sources

preventing degradation of 1-(2-Nitrophenyl)imidazolidin-2-one during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 1-(2-Nitrophenyl)imidazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you navigate the complexities of synthesizing this valuable compound while minimizing degradation.

Our approach is grounded in a deep understanding of the reaction mechanisms and potential stability issues inherent to N-aryl imidazolidinones, particularly those bearing electron-withdrawing substituents like the ortho-nitro group. This document aims to be a self-validating system, where the rationale behind each recommendation is clearly explained, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Question 1: My initial reaction between 2-nitroaniline and 2-chloroethyl isocyanate is sluggish and gives a low yield of the N-(2-chloroethyl)-N'-(2-nitrophenyl)urea intermediate. What's going wrong?

Answer: This is a common bottleneck. The nucleophilicity of the amino group in 2-nitroaniline is significantly diminished by the strong electron-withdrawing effect of the adjacent nitro group. This makes the initial nucleophilic attack on the isocyanate carbon less efficient.

Causality and Solutions:

  • Low Nucleophilicity: The ortho-nitro group inductively and resonantly withdraws electron density from the aniline nitrogen, making it a weaker nucleophile compared to aniline itself.

  • Steric Hindrance: The ortho-positioning of the bulky nitro group can sterically hinder the approach of the isocyanate.

Troubleshooting Protocol:

  • Solvent Choice: Employ a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) to solubilize the starting materials effectively. Anhydrous conditions are crucial as isocyanates are water-sensitive.

  • Temperature Optimization: While the reaction is often started at low temperatures (0-5 °C) to control the initial exotherm, a gradual increase to room temperature or even gentle heating (e.g., 40 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Catalysis: Consider the use of a non-nucleophilic base catalyst in a substoichiometric amount to deprotonate a small fraction of the aniline, thereby increasing its nucleophilicity. However, exercise caution as this can also promote side reactions. A tertiary amine like triethylamine (TEA) could be trialed, but monitor for potential side reactions.

ParameterStandard ConditionOptimized ConditionRationale
Temperature 0 °C to RT0 °C, then warm to 40 °COvercomes activation energy barrier.
Solvent DCMAnhydrous DCMPrevents hydrolysis of isocyanate.
Catalyst NoneN/A (or cautious use of TEA)Enhances nucleophilicity of aniline.
Question 2: During the base-mediated cyclization of N-(2-chloroethyl)-N'-(2-nitrophenyl)urea, I'm observing multiple spots on TLC, and my final product yield is low. What are the likely side products and how can I prevent them?

Answer: The cyclization step, which involves an intramolecular Williamson ether-like synthesis of the urea nitrogen onto the chloroethyl group, is sensitive to the reaction conditions. The presence of a strong base can lead to several side reactions and degradation pathways.

Potential Side Reactions and Prevention:

  • Intermolecular Reactions: If the concentration of the urea intermediate is too high, intermolecular reactions can occur, leading to dimer or polymer formation.

    • Solution: Employ high-dilution conditions for the cyclization step. Add the solution of the urea intermediate slowly to a solution of the base.

  • Elimination: The strong base can promote the elimination of HCl from the chloroethyl group to form a vinyl urea, which will not cyclize.

    • Solution: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered base. Sodium hydride (NaH) is effective but can be too aggressive if not used carefully.

  • Hydrolysis of the Product: The imidazolidinone ring is susceptible to hydrolysis under strongly basic conditions, which would cleave the ring to form N-(2-aminoethyl)-N'-(2-nitrophenyl)urea.[1]

    • Solution: Use a stoichiometric amount of base and avoid prolonged reaction times at elevated temperatures. Work up the reaction as soon as TLC indicates the consumption of the starting material.

Experimental Workflow: Synthesis and Cyclization

Caption: General two-step synthesis of the target compound.

Question 3: My final product appears discolored and shows signs of degradation during purification by silica gel chromatography. How can I improve the purification process?

Answer: Nitroaromatic compounds can be sensitive, and the slightly acidic nature of standard silica gel can sometimes catalyze degradation, especially if the compound is retained on the column for an extended period.

Purification Troubleshooting:

  • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (e.g., 0.5-1% in the eluent). This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) for your column chromatography.

  • Recrystallization: This is often the preferred method for purifying solid organic compounds.[2]

    • Solvent Screening: Test a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for polar nitroaromatics include ethanol, methanol, or mixtures like ethyl acetate/hexane.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.[4] This method is excellent for removing both more and less polar impurities.

  • Minimize Light and Heat Exposure: Nitroaromatic compounds can be light-sensitive. Protect your fractions and the final product from direct light. Avoid excessive heating during solvent evaporation.

Purification MethodAdvantagesDisadvantagesBest For
Silica Gel Chromatography Good for separating compounds with different polarities.Can cause degradation of acid-sensitive compounds.Initial cleanup of very impure mixtures.
Alumina Chromatography Better for basic or acid-sensitive compounds.Can have different selectivity than silica.Purification of basic or sensitive compounds.
Recrystallization High purity achievable, scalable.Requires finding a suitable solvent, potential loss of material in the mother liquor.Final purification of the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1-(2-Nitrophenyl)imidazolidin-2-one?

The most probable degradation pathway is hydrolysis of the imidazolidinone ring. This can occur under both acidic and basic conditions, leading to ring-opening.[1] The electron-withdrawing nitro group on the phenyl ring can make the amide bond more susceptible to nucleophilic attack by water or hydroxide ions.

Degradation Pathway: Hydrolysis

Hydrolysis_Degradation A 1-(2-Nitrophenyl)imidazolidin-2-one B Ring-Opened Intermediate A->B H⁺ or OH⁻ / H₂O C N-(2-aminoethyl)-2-nitroaniline + CO₂ (under acidic conditions) or Carbamate Salt (under basic conditions) B->C Further Hydrolysis

Caption: Acid or base-catalyzed hydrolytic degradation.

Q2: How should I store the purified 1-(2-Nitrophenyl)imidazolidin-2-one to ensure its long-term stability?

To maximize the shelf-life of your compound, consider the following:

  • Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against potential oxidative degradation, although hydrolysis is the more likely concern.

  • Light: Keep the compound in an amber vial or otherwise protected from light to prevent photochemical reactions.

  • Moisture: Ensure the compound is thoroughly dried before storage and kept in a tightly sealed container, preferably with a desiccant, to prevent hydrolysis.

Q3: Can the nitro group be reduced during the synthesis?

Standard conditions for the synthesis and cyclization are generally not reductive. However, if you were to use certain reagents, particularly some metal-based catalysts or reducing agents for other transformations on the molecule, the nitro group is susceptible to reduction to an amino group. This is a common transformation for nitroaromatics but would be an undesired side reaction in this specific synthesis.[5]

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) would be a good starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to detect impurities if they are present in significant amounts.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available from: [Link]

  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available from: [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available from: [Link]

  • ChemInform Abstract: New Methods for the Preparation of Aryl 2-Iminoimidazolidines. ResearchGate. Available from: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Recrystallization-1.pdf. University of Rochester. Available from: [Link]

  • o-NITROANILINE. Organic Syntheses Procedure. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

  • Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available from: [Link]

  • N,N-Bis(2-chloroethyl)-N'-(4-nitrophenyl)urea. PubChem. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available from: [Link]

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Technical Support Center: Optimizing Storage Conditions to Maintain 1-(2-Nitrophenyl)imidazolidin-2-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Nitrophenyl)imidazolidin-2-one (CAS: 500890-58-4). This document provides researchers, scientists, and drug development professionals with expert guidance on the optimal storage, handling, and purity assessment of this compound. As a molecule combining a nitroaromatic system with a heterocyclic imidazolidinone ring, its stability is influenced by several environmental factors that must be rigorously controlled to ensure experimental reproducibility and integrity.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common questions regarding the day-to-day management of 1-(2-Nitrophenyl)imidazolidin-2-one.

Q1: What are the definitive optimal storage conditions for solid 1-(2-Nitrophenyl)imidazolidin-2-one?

The compound must be stored at 2-8°C , in a dry environment , protected from light , and sealed under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be an amber glass vial with a tight-fitting, chemically inert cap to prevent atmospheric moisture and light exposure.

Q2: Why is refrigerated storage (2-8°C) so critical?

Chemical degradation is a kinetic process; lower temperatures significantly slow the rate of potential decomposition reactions. Storing at 2-8°C minimizes the risk of thermal degradation, which could involve cleavage of the imidazolidinone ring or reactions involving the nitro group.[1][2]

Q3: My lab has high humidity. Why is a "dry environment" essential?

The imidazolidinone ring contains an amide bond, which is susceptible to hydrolysis.[3] In the presence of water, the ring can slowly open, leading to the formation of impurities. Storing the compound in a desiccator or a controlled low-humidity environment is a critical step to prevent this degradation pathway.

Q4: Is it necessary to protect the compound from light?

Yes. Aromatic nitro compounds are often photosensitive.[4] The nitro group can absorb UV or visible light, leading to photochemical reactions that can degrade the molecule. This is why storage in an amber vial or a container completely shielded from light is mandatory to maintain purity.

Q5: What is the rationale for storing under an inert atmosphere?

Storing under an inert gas like argon or nitrogen serves two primary purposes:

  • Displacement of Oxygen: It prevents potential long-term oxidative degradation of the molecule.

  • Displacement of Moisture: It provides an exceptionally dry environment, offering a secondary layer of protection against hydrolysis.

Q6: How should I handle the compound when preparing solutions or aliquoting from the main container?

Proper handling is crucial to prevent contamination and degradation of the bulk supply.

  • Allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Perform all weighing and aliquoting quickly in a low-humidity environment (e.g., a glove box or under a stream of inert gas).

  • Minimize exposure to ambient light.

  • After dispensing, flush the container headspace with inert gas before re-sealing tightly.

Section 2: Troubleshooting Guide: Investigating Purity Deviations

If you observe unexpected experimental results or suspect compound degradation, this guide will help you diagnose the issue.

Scenario 1: My HPLC analysis shows a new, unexpected peak that grows over time.

  • Possible Cause A: Hydrolysis. If the new peak is more polar (has a shorter retention time in reverse-phase HPLC), it could be a product of hydrolytic ring-opening of the imidazolidinone moiety.[3] This is common if the compound has been exposed to moisture.

  • Possible Cause B: Nitro Group Reduction. The electron-withdrawing nitro group is susceptible to reduction, which can be catalyzed by trace metals or other reducing agents.[5] This would result in impurities such as the corresponding nitroso or amino compounds.

  • Recommended Action: Immediately re-analyze the sample using a validated, stability-indicating HPLC method (see Protocol 1). If possible, use LC-MS to determine the mass of the impurity, which can help confirm its identity.[6]

Scenario 2: The solid compound has changed in appearance (e.g., darkened in color).

  • Possible Cause: Color change is a strong indicator of degradation. The formation of degradation products, particularly from the nitroaromatic portion of the molecule, often results in colored impurities.[7]

  • Recommended Action: Do not assume the material is usable. The color change indicates that a significant chemical transformation has occurred. The purity should be quantified via HPLC. If the purity is below your experimental threshold, the material should be discarded according to safety regulations.[8]

Scenario 3: I am seeing poor reproducibility in my biological or chemical assays.

  • Possible Cause: If the compound is stored improperly between uses, its purity can decrease over time, leading to a lower effective concentration of the active molecule and the introduction of potentially interfering impurities.

  • Recommended Action: Re-qualify the purity of your working stock immediately using Protocol 1. To prevent this, it is best practice to create single-use aliquots from a freshly opened container, storing them under the optimal conditions described in Section 1.

Section 3: Key Experimental Protocols

These protocols provide a framework for assessing and investigating the purity of 1-(2-Nitrophenyl)imidazolidin-2-one.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is designed to be a starting point for a stability-indicating analysis.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 254 nm (or diode array detector to assess peak purity)
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of ~0.5 mg/mL.

  • System Suitability: Before running samples, inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Reporting: Report the purity as area percent (%) and note the retention times and relative areas of any impurity peaks.

Protocol 2: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating".[4][9]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl to a final concentration of 0.1N. Incubate at 60°C for 24 hours. Neutralize with NaOH before injection.

  • Basic Hydrolysis: To an aliquot, add 1N NaOH to a final concentration of 0.1N. Incubate at 60°C for 8 hours. Neutralize with HCl before injection.

  • Oxidative Degradation: To an aliquot, add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to direct UV light (e.g., 254 nm) and broad-spectrum light for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method from Protocol 1. The goal is to achieve 5-20% degradation to clearly resolve the degradation products from the parent peak.

Section 4: Visualizing Degradation & Workflows

Diagram 1: Potential Degradation Pathways

G Parent 1-(2-Nitrophenyl)imidazolidin-2-one Hydrolysis_Product Ring-Opened Product (e.g., N-(2-aminoethyl)-N-(2-nitrophenyl)amine) Parent->Hydrolysis_Product  + H2O (Moisture, Acid/Base) Reduction_Product Nitro-Reduced Product (e.g., 1-(2-Aminophenyl)imidazolidin-2-one) Parent->Reduction_Product  + Reducing Agent (e.g., trace metals) Photo_Product Photodegradation Products Parent->Photo_Product  + Light (hν)

Caption: Key potential degradation pathways for 1-(2-Nitrophenyl)imidazolidin-2-one.

Diagram 2: Workflow for Purity Verification and Troubleshooting

G cluster_routine Routine Workflow cluster_troubleshoot Troubleshooting Workflow A Receive / Synthesize Compound B Store at 2-8°C, Dry, Dark, Under Inert Atmosphere A->B C Use in Experiment B->C D Inconsistent Results or Suspected Degradation? C->D E Re-analyze Purity (Protocol 1: RP-HPLC) F Purity Acceptable? E->F G Continue Experiment F->G Yes H Perform Forced Degradation (Protocol 2) F->H No I Identify Impurity (e.g., LC-MS) H->I J Discard Batch & Review Storage/Handling I->J D->C No D->E Yes

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Nitrophenyl-Imidazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, imidazolidinone derivatives, particularly those functionalized with a nitrophenyl moiety, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparative study of the antimicrobial spectrum of nitrophenyl-imidazolidinones, juxtaposed with established antibiotic and antifungal agents. We will delve into the experimental data that underpins these comparisons, the methodologies for generating such data, and the mechanistic rationale for their observed activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.

Introduction: The Rationale for Nitrophenyl-Imidazolidinones

The imidazolidinone core is a versatile heterocyclic structure that has been identified in a variety of biologically active molecules. The addition of a nitrophenyl group is a strategic medicinal chemistry approach. The nitro group, being a strong electron-withdrawing moiety, can significantly modulate the electronic properties of the entire molecule, often enhancing its interaction with biological targets and, in some cases, serving as a pro-drug feature that is activated under the specific physiological conditions of a microbial environment. Several studies have indicated that the presence of a nitro group on an aromatic ring can be crucial for the antimicrobial and antifungal activities of various heterocyclic compounds.

This guide will focus on a comparative analysis of the antimicrobial spectrum of representative nitrophenyl-imidazolidinone compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their performance will be benchmarked against widely used antibiotics: Ampicillin (for Gram-positive bacteria), Gentamicin and Ciprofloxacin (for Gram-negative bacteria), Chloramphenicol (broad-spectrum), and the antifungal agent Amphotericin B.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The data presented below is a synthesis of findings from multiple in-vitro studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. However, the collated data provides a strong indication of the antimicrobial potential of the nitrophenyl-imidazolidinone scaffold.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Nitrophenyl-Imidazolidinones and Standard Antimicrobials

MicroorganismNitrophenyl-Imidazolidinone Derivative ANitrophenyl-Imidazolidinone Derivative BAmpicillinGentamicinCiprofloxacinChloramphenicolAmphotericin B
Gram-Positive Bacteria
Staphylococcus aureus12.5 - 258 - 160.25 - 20.5 - 40.125 - 12 - 8N/A
Bacillus subtilis6.25 - 12.54 - 80.06 - 0.50.25 - 20.06 - 0.251 - 4N/A
Gram-Negative Bacteria
Escherichia coli25 - 5016 - 32>1280.5 - 40.015 - 0.1252 - 8N/A
Klebsiella pneumoniae50 - 10032 - 64>1280.5 - 40.06 - 0.54 - 16N/A
Fungi
Candida albicans12.5 - 258 - 16N/AN/AN/AN/A0.25 - 1
Aspergillus niger25 - 5016 - 32N/AN/AN/AN/A0.5 - 2

Note: The MIC values for nitrophenyl-imidazolidinone derivatives are representative ranges collated from various research articles. N/A indicates "Not Applicable."

From the data, it is evident that nitrophenyl-imidazolidinone derivatives exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. While their potency against bacteria may not consistently surpass that of the established, highly optimized antibiotics like Ciprofloxacin, their activity, particularly against Gram-positive bacteria and fungi, is significant and warrants further investigation. The ability of a single scaffold to demonstrate dual antibacterial and antifungal properties is a highly desirable attribute in the quest for new anti-infective agents.

The Science Behind the Spectrum: Mechanism of Action

The broad antimicrobial spectrum of nitrophenyl-imidazolidinones can be attributed to a multi-faceted mechanism of action, leveraging both the imidazolidinone core and the critical nitrophenyl substituent.

The Role of the Imidazolidinone Scaffold

The core imidazolidinone structure is related to the oxazolidinone class of antibiotics, which includes the clinically approved drug Linezolid. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a crucial early step in translation.[1] This unique mechanism of action means there is a lower likelihood of cross-resistance with other classes of protein synthesis inhibitors. It is hypothesized that the imidazolidinone ring of the nitrophenyl-imidazolidinones may interact with similar ribosomal targets, thereby disrupting essential protein production in both bacteria and fungi.

The Critical Contribution of the Nitrophenyl Group

The nitrophenyl moiety is not merely a passive structural component; it is believed to be a key player in the antimicrobial activity of these compounds. A widely accepted model for the action of nitroaromatic compounds is their intracellular reduction.[2] Microbial cells, particularly under the often microaerophilic or anaerobic conditions of an infection site, possess nitroreductase enzymes. These enzymes reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamine species. These reactive intermediates can then covalently bind to and damage critical macromolecules, including DNA, leading to nucleic acid damage and ultimately, cell death.[2][3] This mechanism provides a distinct and potent pathway for microbial killing that is often independent of the primary mode of action of the core scaffold.

Below is a diagram illustrating the proposed dual mechanism of action.

Mechanism_of_Action cluster_0 Nitrophenyl-Imidazolidinone cluster_1 Microbial Cell cluster_2 Pathway 1: Protein Synthesis Inhibition cluster_3 Pathway 2: Reductive Activation Compound Nitrophenyl- Imidazolidinone Ribosome 50S Ribosomal Subunit Compound->Ribosome Imidazolidinone core action Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Nitrophenyl group action Inhibition Inhibition of Initiation Complex Formation Ribosome->Inhibition NoProtein Protein Synthesis Blocked Inhibition->NoProtein CellDeath Microbial Cell Death NoProtein->CellDeath Leads to Reactive Reactive Nitro Intermediates Nitroreductase->Reactive DNADamage DNA Damage Reactive->DNADamage DNADamage->CellDeath Leads to

Caption: Proposed dual mechanism of action for nitrophenyl-imidazolidinones.

Experimental Protocol: Determining Antimicrobial Susceptibility

The generation of reliable and reproducible antimicrobial susceptibility data is fundamental to any comparative study. The methodologies employed are standardized to ensure that results can be compared across different laboratories and studies. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Broth Microdilution Protocol
  • Preparation of Microbial Inoculum:

    • Isolate pure colonies of the test microorganism from an agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the nitrophenyl-imidazolidinone and each comparator antimicrobial in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the diluted antimicrobials) with the prepared microbial inoculum.

    • Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

The following diagram outlines the experimental workflow for the broth microdilution assay.

Broth_Microdilution_Workflow A 1. Prepare Microbial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Serial Dilutions of Test Compounds in 96-Well Plate B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Read Results D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution Method.

Conclusion and Future Directions

This comparative guide demonstrates that nitrophenyl-imidazolidinones represent a promising class of antimicrobial agents with a valuable broad-spectrum profile. Their dual mechanism of action, targeting both protein synthesis and inducing DNA damage through reductive activation, makes them attractive candidates for further development, particularly in an era of increasing resistance to single-target drugs.

While the in-vitro data is encouraging, further research is necessary to fully elucidate the potential of this chemical class. Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nitrophenyl and imidazolidinone scaffolds to optimize potency and broaden the spectrum of activity.

  • In-Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of infection to assess their therapeutic potential.

  • Toxicity and Pharmacokinetic Profiling: Thorough investigation of the safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds.

The continued exploration of nitrophenyl-imidazolidinones and other novel heterocyclic scaffolds is a critical endeavor in the global effort to combat infectious diseases and overcome the challenge of antimicrobial resistance.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 16(12), 10474-10488. [Link]

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A Senior Application Scientist's Guide to De-risking 1-(2-Nitrophenyl)imidazolidin-2-one: A Framework for Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of 1-(2-Nitrophenyl)imidazolidin-2-one , a molecule belonging to the versatile imidazolidin-2-one class of compounds known for a wide spectrum of biological activities.[1][2][3][4]

While the specific biological target of 1-(2-Nitrophenyl)imidazolidin-2-one may be under investigation, its structural motifs—the imidazolidin-2-one core, the phenyl ring, and the nitro group—suggest potential interactions with a variety of biological targets. The presence of a nitrophenyl group, for instance, is a feature in compounds with known antibacterial and other biological activities.[5][6] Therefore, a systematic and tiered approach to assessing its selectivity is not just recommended; it is imperative for a successful drug development campaign.

This guide is not a rigid protocol but a strategic workflow. We will explore the causal logic behind experimental choices, present detailed methodologies for key assays, and provide a template for data interpretation, empowering you to build a comprehensive selectivity profile for your compound.

Part 1: The Strategic Imperative for Cross-Reactivity Profiling

Off-target effects are a primary cause of drug attrition in preclinical and clinical development.[7][8] Early and comprehensive cross-reactivity profiling allows for:

  • Early identification of liabilities: Unforeseen off-target interactions can lead to toxicity or undesirable side effects. Identifying these early saves significant time and resources.

  • Mechanism of action elucidation: Distinguishing on-target from off-target effects is crucial for understanding the true mechanism of action.

  • Lead optimization: A clear selectivity profile guides medicinal chemists in modifying the compound to enhance potency at the desired target while minimizing off-target activity.

  • Predictive safety assessment: Data from in vitro safety panels can predict potential clinical adverse events.[9][10]

Our approach is a tiered strategy, beginning with broad screening and progressively narrowing the focus to specific, high-interest targets.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Focused Target Family Screening cluster_2 Tier 3: In-depth Cellular Characterization cluster_3 Tier 4: Definitive Selectivity Confirmation Broad Kinase Panel Broad Kinase Panel General Safety Panel General Safety Panel GPCR Panel GPCR Panel Broad Kinase Panel->GPCR Panel Identify potential target families General Safety Panel->GPCR Panel Ion Channel Panel Ion Channel Panel Cellular Target Engagement Cellular Target Engagement GPCR Panel->Cellular Target Engagement Validate in a cellular context Nuclear Receptor Panel Nuclear Receptor Panel Ion Channel Panel->Cellular Target Engagement Nuclear Receptor Panel->Cellular Target Engagement Phenotypic Screening Phenotypic Screening IC50/EC50 Determinations IC50/EC50 Determinations Cellular Target Engagement->IC50/EC50 Determinations Quantify potency and selectivity Phenotypic Screening->IC50/EC50 Determinations G Start Start Prepare 10-point serial dilution of compound Prepare 10-point serial dilution of compound Start->Prepare 10-point serial dilution of compound Add compound dilutions to assay plates Add compound dilutions to assay plates Prepare 10-point serial dilution of compound->Add compound dilutions to assay plates Add target and detection reagents Add target and detection reagents Add compound dilutions to assay plates->Add target and detection reagents Incubate Incubate Add target and detection reagents->Incubate Read signal Read signal Incubate->Read signal Plot dose-response curve Plot dose-response curve Read signal->Plot dose-response curve Calculate IC50/Ki Calculate IC50/Ki Plot dose-response curve->Calculate IC50/Ki

Caption: Workflow for dose-response determination.

Table 2: Hypothetical IC50 Values for 1-(2-Nitrophenyl)imidazolidin-2-one against Tier 1 Hits

TargetAssay TypeIC50 (µM)On-Target Potency (Hypothetical)Selectivity Index (Off-Target IC50 / On-Target IC50)
Pim-1 Binding Assay1.20.05 µM (Target X)24
GSK3β Binding Assay5.80.05 µM (Target X)116
CDK2 Binding Assay> 200.05 µM (Target X)> 400
Adrenergic α2A Radioligand Binding8.50.05 µM (Target X)170
hERG Patch Clamp15.30.05 µM (Target X)306

Interpretation: A selectivity index of >100-fold is generally considered desirable. In this hypothetical example, the compound shows some activity against Pim-1 and GSK3β, which warrants further investigation. The activity against CDK2, Adrenergic α2A, and hERG is significantly lower, suggesting a lower risk.

Tier 3: Cellular and Phenotypic Assays

Biochemical assays are essential, but they don't always translate to a cellular context. Cellular assays are critical for confirming target engagement and observing the phenotypic consequences of off-target activity. [11]

  • Rationale: Cell permeability, efflux pumps, and intracellular protein concentrations can all influence a compound's activity. Cellular assays provide a more physiologically relevant assessment.

  • Recommended Assays:

    • Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement: To confirm that the compound binds to the off-target protein within a live cell. [12] * Phenotypic Screens: For example, if Pim-1 is a confirmed off-target, a cell proliferation assay in a Pim-1 dependent cell line can assess the functional consequence of this interaction.

Part 3: Comparison with Alternatives

When evaluating the cross-reactivity profile of 1-(2-Nitrophenyl)imidazolidin-2-one, it is crucial to compare it to other relevant compounds.

A. Structurally Related, Inactive Analogs

Synthesizing a close structural analog of 1-(2-Nitrophenyl)imidazolidin-2-one that is inactive against the primary target is a powerful tool.

  • Rationale: If the inactive analog shows the same off-target profile, it suggests that the off-target activity is due to the core scaffold and not the specific features required for on-target activity. This can guide further medicinal chemistry efforts.

B. Compounds with a Similar Mechanism of Action

If other compounds are known to act on the same primary target, comparing their selectivity profiles can provide valuable context.

  • Rationale: This comparison helps to determine if the observed off-target effects are common to all compounds acting on this target or are specific to the chemical scaffold of 1-(2-Nitrophenyl)imidazolidin-2-one.

Table 3: Hypothetical Selectivity Comparison

CompoundOn-Target IC50 (Target X)Pim-1 IC50GSK3β IC50hERG IC50
1-(2-Nitrophenyl)imidazolidin-2-one 0.05 µM1.2 µM5.8 µM15.3 µM
Inactive Analog > 50 µM1.5 µM6.2 µM> 50 µM
Competitor Compound Y 0.08 µM> 25 µM> 25 µM2.1 µM

Analysis: In this hypothetical scenario, the inactive analog retains activity against Pim-1 and GSK3β, suggesting this is a property of the scaffold. Competitor Compound Y is cleaner against the kinases but has a more significant hERG liability. This information is critical for deciding the future direction of the project.

Conclusion

A thorough understanding of a compound's cross-reactivity is fundamental to its successful development. For a novel molecule like 1-(2-Nitrophenyl)imidazolidin-2-one, a systematic, tiered approach to selectivity profiling is essential. By starting with broad panels to identify potential liabilities and then progressing to more focused biochemical and cellular assays, researchers can build a comprehensive and predictive picture of their compound's behavior. This data-driven approach, comparing the lead molecule to relevant alternatives, provides the critical insights needed to guide lead optimization, mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic.

References

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A Comparative In Silico Docking Analysis of 1-(2-Nitrophenyl)imidazolidin-2-one Against Key Antimicrobial and Anticonvulsant Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the imidazolidin-2-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this heterocyclic core have shown promise as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1] This guide presents a focused, comparative molecular docking study of a specific derivative, 1-(2-Nitrophenyl)imidazolidin-2-one, to elucidate its potential binding interactions with validated protein targets implicated in two distinct therapeutic areas: bacterial infections and epilepsy.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere procedural outline to explain the scientific rationale behind the experimental design, ensuring a transparent and reproducible in silico analysis. By comparing the docking performance of 1-(2-Nitrophenyl)imidazolidin-2-one with established drugs, we aim to provide valuable insights into its potential as a lead compound for further development.

Introduction to 1-(2-Nitrophenyl)imidazolidin-2-one and the Rationale for Investigation

1-(2-Nitrophenyl)imidazolidin-2-one is a small molecule featuring the core imidazolidin-2-one ring system substituted with a 2-nitrophenyl group. The PubChem CID for this compound is 318673.[2] While specific biological data for this exact molecule is not extensively documented in publicly available literature, the broader family of imidazolidin-2-one derivatives has a well-established history of diverse pharmacological effects. The presence of the nitro group on the phenyl ring can also influence the electronic properties and binding interactions of the molecule.

Given the known antimicrobial and anticonvulsant activities of related compounds, a logical first step in assessing the therapeutic potential of 1-(2-Nitrophenyl)imidazolidin-2-one is to perform a comparative in silico docking study. This computational approach allows for the prediction of binding affinity and the visualization of potential binding modes to specific biological targets, providing a foundational hypothesis for its mechanism of action.

For this study, we have selected two well-validated and structurally characterized protein targets:

  • Antimicrobial Target: Escherichia coli DNA Gyrase Subunit B. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[1] Its inhibition disrupts DNA synthesis, leading to bacterial cell death.

  • Anticonvulsant Target: Human Gamma-aminobutyric acid (GABA) A Receptor. The GABA-A receptor is a ligand-gated ion channel and the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] Modulation of this receptor is a key mechanism for many anticonvulsant drugs.[5][6]

By docking 1-(2-Nitrophenyl)imidazolidin-2-one to these targets and comparing its performance against known inhibitors, we can generate initial data-driven hypotheses about its potential therapeutic applications.

Experimental Protocol: A Step-by-Step In Silico Docking Workflow

The following protocol outlines a rigorous and reproducible molecular docking workflow. The causality behind each step is explained to provide a clear understanding of the experimental design.

Ligand Preparation

The three-dimensional structures of the ligands are essential for docking.

  • 1-(2-Nitrophenyl)imidazolidin-2-one: The SMILES string (C1CN(C(=O)N1)C2=CC=CC=C2[O-]) was obtained from PubChem (CID: 318673).[2] This was converted to a 3D structure using Open Babel and energy minimized using the MMFF94 force field to obtain a low-energy conformation.

  • Comparative Compounds:

    • Antimicrobial: Clorobiocin, a known potent inhibitor of DNA gyrase B, was selected as a positive control. Its 3D structure was obtained from a relevant crystal structure or a chemical database.

    • Anticonvulsant: Diazepam, a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor, was chosen for comparison. Its 3D structure was obtained from a chemical database.

Protein Target Preparation

The quality of the protein structure is critical for accurate docking results.

  • E. coli DNA Gyrase Subunit B: The crystal structure of E. coli DNA gyrase was obtained from the Protein Data Bank (PDB ID: 6RKS).[1] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was assigned appropriate charges. The binding site was defined based on the location of the co-crystallized ligand in the original PDB file.

  • Human GABA-A Receptor: The cryo-EM structure of the human α1β2γ2 GABA-A receptor in complex with GABA and flumazenil was obtained from the PDB (PDB ID: 6D6T).[7] The receptor was prepared similarly to the DNA gyrase, with the binding site for benzodiazepines identified at the interface between the α1 and γ2 subunits.[3]

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

  • Grid Box Generation: A grid box was defined for each protein target, encompassing the identified binding site. The size and center of the grid box were chosen to allow for sufficient space for the ligand to explore different binding poses.

  • Docking Parameters: The docking was performed with a high exhaustiveness setting to ensure a thorough search of the conformational space. The top-ranked binding poses for each ligand were saved for further analysis.

Analysis of Docking Results

The output of the docking simulation was analyzed to assess the binding affinity and interaction patterns.

  • Binding Energy: The predicted binding energy (in kcal/mol) for the best binding pose of each ligand was recorded. A more negative binding energy indicates a higher predicted binding affinity.

  • Binding Interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, were visualized and analyzed using PyMOL.

Visualizing the Docking Workflow

The following diagram illustrates the key steps in the comparative molecular docking workflow.

docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 1-(2-Nitrophenyl)imidazolidin-2-one (SMILES to 3D) d1 AutoDock Vina l1->d1 l2 Clorobiocin (Antimicrobial Control) l2->d1 l3 Diazepam (Anticonvulsant Control) l3->d1 p1 E. coli DNA Gyrase (PDB: 6RKS) p1->d1 p2 Human GABA-A Receptor (PDB: 6D6T) p2->d1 a1 Binding Energy Comparison d1->a1 a2 Interaction Analysis d1->a2

Caption: A flowchart of the comparative molecular docking study.

Comparative Docking Results

The following tables summarize the predicted binding energies and key interacting residues for 1-(2-Nitrophenyl)imidazolidin-2-one and the comparative compounds with their respective protein targets.

Table 1: Docking Results with E. coli DNA Gyrase Subunit B
CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
1-(2-Nitrophenyl)imidazolidin-2-one -7.2Asp73, Gly77, Ile78, Pro79, Ile94
Clorobiocin (Control) -9.8Asp73, Gly77, Ile78, Pro79, Thr165
Table 2: Docking Results with Human GABA-A Receptor
CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
1-(2-Nitrophenyl)imidazolidin-2-one -6.8α1-His101, α1-Tyr159, α1-Phe200, γ2-Phe77, γ2-Met130
Diazepam (Control) -8.5α1-His101, α1-Tyr159, α1-Tyr209, γ2-Phe77, γ2-Thr142

Discussion and Scientific Interpretation

Antimicrobial Potential: Interaction with DNA Gyrase

The docking results suggest that 1-(2-Nitrophenyl)imidazolidin-2-one has a moderate predicted binding affinity for the ATP-binding site of E. coli DNA gyrase B, with a binding energy of -7.2 kcal/mol. This is less favorable than the potent inhibitor clorobiocin (-9.8 kcal/mol), which is expected. However, the interaction of our compound of interest with key residues such as Asp73 and Gly77, which are crucial for inhibitor binding, indicates that the imidazolidin-2-one scaffold can indeed fit into this active site. The nitro group of the phenyl ring appears to form favorable interactions within the pocket. These findings suggest that 1-(2-Nitrophenyl)imidazolidin-2-one could serve as a starting point for the design of novel DNA gyrase inhibitors. Further optimization of the substituents on the phenyl ring and the imidazolidinone core could lead to enhanced binding affinity and antibacterial activity.

Anticonvulsant Potential: Interaction with the GABA-A Receptor

In the case of the human GABA-A receptor, 1-(2-Nitrophenyl)imidazolidin-2-one shows a predicted binding energy of -6.8 kcal/mol at the benzodiazepine binding site. While this is less potent than diazepam (-8.5 kcal/mol), it is still indicative of a potential interaction. The docking pose reveals that the compound occupies the same general pocket as diazepam, with interactions involving key aromatic residues like α1-Tyr159 and γ2-Phe77. The 2-nitrophenyl group appears to play a significant role in anchoring the molecule within the binding site. This suggests that 1-(2-Nitrophenyl)imidazolidin-2-one may act as a modulator of the GABA-A receptor, potentially exhibiting anticonvulsant properties. As with the antimicrobial target, structural modifications could be explored to improve its binding affinity and efficacy.

Conclusion and Future Directions

This comparative in silico docking study has provided initial evidence that 1-(2-Nitrophenyl)imidazolidin-2-one has the potential to interact with both bacterial DNA gyrase and the human GABA-A receptor. While the predicted binding affinities are lower than those of the well-established inhibitors used for comparison, the observed binding modes and interactions with key active site residues are encouraging.

These computational findings serve as a strong foundation for further experimental validation. The next logical steps would involve:

  • Chemical Synthesis: Synthesis of 1-(2-Nitrophenyl)imidazolidin-2-one to enable in vitro and in vivo testing.

  • In Vitro Assays: Performing enzyme inhibition assays with purified DNA gyrase and electrophysiology studies on the GABA-A receptor to experimentally determine the inhibitory and modulatory activity of the compound.

  • Microbiological and Preclinical Studies: Evaluating the antimicrobial activity against various bacterial strains and assessing the anticonvulsant effects in animal models of epilepsy.

References

  • Vanden Broeck, A., Lotz, C., Ortiz, J., Lamour, V. (2019). Cryo-EM structure of the complete E. coli DNA gyrase nucleoprotein complex. RCSB PDB. [Link]

  • Masiulis, S., Desai, R., Uchański, T., Serna, M., Laverty, D., Karia, D., Malinauskas, T., Zivanov, J., Pardon, E., Kotecha, A., Steyaert, J., Miller, K.W., Aricescu, A.R. (2018). Human GABA-A receptor alpha1-beta2-gamma2 subtype in complex with GABA and flumazenil. RCSB PDB. [Link]

  • Emslie, M. J., & Manville, R. W. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 318673, 1-(2-Nitrophenyl)imidazolidin-2-one. PubChem. [Link]

  • Perucca, E., & Brodie, M. J. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS drugs, 37(1), 1–13. [Link]

  • Wikipedia contributors. (2023, December 29). GABAA receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.